Mca-Ala-Pro-Lys(Dnp)-OH
Description
The exact mass of the compound this compound is 696.23912060 g/mol and the complexity rating of the compound is 1330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZJECNSBDPGT-WDNCENIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mca-Ala-Pro-Lys(Dnp)-OH: A Technical Guide to its Fluorescence Principle and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fluorescent peptide substrate, Mca-Ala-Pro-Lys(Dnp)-OH, a valuable tool in protease activity assays. We will delve into the core principles of its fluorescence, present key quantitative data, provide a detailed experimental protocol for its use, and visualize the experimental workflow.
The Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is rooted in a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET), also referred to as Förster Resonance Energy Transfer. In this peptide, two key moieties are positioned on opposite sides of a protease cleavage site:
-
Mca (7-methoxycoumarin-4-yl acetic acid): This is the fluorescent donor (fluorophore). When excited by light of a specific wavelength, it has the potential to emit fluorescent light.
-
Dnp (2,4-dinitrophenyl): This is the acceptor, or quencher. The Dnp group is non-fluorescent.
In the intact peptide, the Mca and Dnp groups are in close proximity. The emission spectrum of the Mca fluorophore significantly overlaps with the absorption spectrum of the Dnp quencher. This spectral overlap allows for the non-radiative transfer of energy from the excited Mca to the Dnp group. As a result, the fluorescence of Mca is efficiently quenched, and the intact peptide exhibits minimal fluorescence.
Upon the introduction of a specific protease, such as Angiotensin-Converting Enzyme 2 (ACE2), the peptide bond between Proline (Pro) and Lysine (Lys) is cleaved. This cleavage event separates the Mca fluorophore from the Dnp quencher. With the quencher no longer in close proximity, the energy transfer is disrupted. Consequently, when the Mca group is excited, it can now release its energy as a photon of light, leading to a detectable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the protease.
Quantitative Spectroscopic Data
The efficiency of the FRET process and the sensitivity of the assay are determined by the spectroscopic properties of the Mca/Dnp pair. The following table summarizes key quantitative data for this FRET pair.
| Parameter | Mca (Donor) | Dnp (Acceptor/Quencher) | Mca/Dnp FRET Pair |
| Typical Excitation Wavelength (λex) | ~325 nm | - | - |
| Typical Emission Wavelength (λem) | ~392 - 420 nm | - | - |
| Molar Extinction Coefficient (ε) | 14,500 M⁻¹cm⁻¹ at 325 nm | 17,400 M⁻¹cm⁻¹ at 360 nm | - |
| Fluorescence Quantum Yield (ΦF) | 0.49 | Non-fluorescent | - |
| Förster Distance (R₀) | - | - | 36.5 Å |
| Absorption Maximum (λabs) | - | ~360 nm | - |
Experimental Protocol: ACE2 Activity Assay
This section provides a detailed methodology for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity using this compound. This protocol is adapted from established methods for the analysis of biological samples.
1. Materials and Reagents:
-
Substrate: this compound
-
Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8
-
Enzyme: Recombinant human ACE2 or biological sample (e.g., plasma, cell lysate)
-
Inhibitor (Optional): ACE2-specific inhibitor (e.g., MLN-4760) for control experiments
-
Microplate: 96-well, black, flat-bottom for fluorescence measurements
-
Fluorescence Microplate Reader
2. Preparation of Reagents:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare the buffer and adjust the pH to 6.8. Store at 4°C.
-
Enzyme Solution: Dilute recombinant ACE2 or the biological sample to the desired concentration in a pre-chilled assay buffer. Keep on ice.
3. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer to each well of the 96-well plate.
-
Sample/Enzyme Addition: Add 20 µL of the diluted enzyme solution or biological sample to the appropriate wells. For a negative control, add 20 µL of assay buffer.
-
Inhibitor Addition (Optional): For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
Substrate Addition: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to a final concentration of 10 µM. Add 30 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with excitation at ~325 nm and emission at ~400 nm.
-
Data Analysis: Determine the rate of the reaction (increase in fluorescence per unit of time) for each well. The enzyme activity can be calculated from the initial linear portion of the reaction curve.
Visualizing the Workflow
The following diagrams illustrate the core principle of the this compound based assay and a typical experimental workflow.
Caption: Principle of FRET-based protease assay.
An In-depth Technical Guide to the FRET Substrate Mca-Ala-Pro-Lys(Dnp)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) substrate Mca-Ala-Pro-Lys(Dnp)-OH, its underlying principles, practical applications, and detailed experimental protocols.
Introduction to FRET and this compound
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] This process is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nm. This distance sensitivity makes FRET an invaluable tool for studying molecular interactions, such as protease activity.
This compound is a specialized, quenched fluorogenic peptide substrate designed to assay the activity of specific proteases.[2][3] It incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group to the Mca group quenches the latter's fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[4][5] This substrate is particularly noted for its specificity towards Angiotensin-Converting Enzyme 2 (ACE2).[2][3][5]
Core Principle: The Mca-Dnp FRET Pair
The functionality of this compound is based on the interaction between the Mca donor and the Dnp acceptor.
-
Fluorophore (Donor): Mca ((7-Methoxycoumarin-4-yl)acetyl) is a highly fluorescent coumarin derivative.
-
Quencher (Acceptor): The Dnp (2,4-dinitrophenyl) group functions as an efficient quencher. The absorption spectrum of Dnp overlaps with the emission spectrum of Mca, enabling efficient energy transfer and quenching of fluorescence when the two are in close proximity.[1]
When the peptide substrate is intact, excitation of the Mca fluorophore results in energy transfer to the Dnp quencher instead of fluorescent emission. However, when a protease, such as ACE2, cleaves the peptide bond between the Proline (Pro) and Lysine (Lys) residues, the Mca-containing fragment is released from the Dnp-containing fragment.[5][6] This separation eliminates the quenching effect, and the Mca fluorophore's emission can be detected.
Figure 1: Mechanism of this compound cleavage and fluorescence.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Synonyms | Mca-APK(Dnp) |
| CAS Number | 305336-82-7 |
| Molecular Formula | C₃₂H₃₆N₆O₁₂ |
| Molecular Weight | 696.67 g/mol |
| Appearance | Yellow Powder |
| Purity | ≥95% (HPLC) |
| Storage Conditions | Store at -20°C, protect from light. Avoid repeated freeze-thaw cycles.[4][6] |
Table 2: Spectroscopic Properties
| Parameter | Wavelength (nm) | Notes |
|---|---|---|
| Excitation Maximum (Ex) | ~320-328 nm | Optimal wavelength to excite the Mca fluorophore. |
| Emission Maximum (Em) | ~392-420 nm | Wavelength at which to measure the fluorescence signal upon substrate cleavage.[7] |
Table 3: Enzymatic Parameters
| Enzyme | Cleavage Site | Kinetic Constants (Kₘ, kₖₐₜ) |
|---|
| Angiotensin-Converting Enzyme 2 (ACE2) | Pro-|-Lys | Specific values are context-dependent and should be determined experimentally under specific assay conditions. |
Detailed Experimental Protocol: ACE2 Activity Assay
This section outlines a detailed methodology for measuring ACE2 activity in biological samples using this compound.
4.1. Materials and Reagents
-
This compound substrate
-
Recombinant human ACE2 (for positive control)
-
ACE2-specific inhibitor (e.g., MLN-4760, for negative control/specificity check)[6][8]
-
ACE2 Assay Buffer (e.g., 75 mM Tris-HCl pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)[6][9]
-
DMSO (for dissolving substrate and inhibitor)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
-
Tissue or cell lysates
4.2. Reagent Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[6] Store in small aliquots at -20°C, protected from light.
-
ACE2 Positive Control: Reconstitute and dilute recombinant ACE2 in ACE2 Assay Buffer to a working concentration according to the manufacturer's instructions.
-
Inhibitor Stock Solution: Prepare a stock solution of MLN-4760 in DMSO.
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate lysis buffer (e.g., ACE2 Assay Buffer containing a mild detergent like Triton X-100).[6][7] Centrifuge to clarify the lysate and determine the protein concentration using a standard method (e.g., BCA assay).
4.3. Assay Procedure
-
Plate Setup: Design the 96-well plate layout to include wells for:
-
Blank (Assay Buffer only)
-
Substrate Control (Assay Buffer + Substrate)
-
Positive Control (Recombinant ACE2 + Substrate)
-
Negative Control (Sample + Inhibitor + Substrate)
-
Experimental Samples (Lysate + Substrate)
-
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For sample wells, add a specific amount of protein lysate (e.g., 50-100 µg). Adjust the volume with Assay Buffer to a total of 90 µL.
-
For inhibitor control wells, pre-incubate the sample with the ACE2 inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
For the positive control, add the diluted recombinant ACE2.
-
-
Initiate Reaction: Prepare a substrate master mix. Dilute the 10 mM substrate stock solution into the ACE2 Assay Buffer to achieve the desired final concentration (e.g., a 2X working solution for a final concentration of 10-50 µM). Add 10 µL of this substrate mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths.[7]
-
Data Acquisition: Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).[7][9]
4.4. Data Analysis
-
Subtract the background fluorescence (blank well) from all other readings.
-
Plot fluorescence intensity versus time for each well. The initial linear portion of this curve represents the reaction rate.
-
Calculate the slope of this linear portion (ΔRFU/Δt) for each sample. This slope is proportional to the enzyme activity.
-
To quantify the activity, create a standard curve using a free Mca standard of known concentrations.[7] This allows conversion of RFU/min to pmol/min.
-
Normalize the activity to the amount of protein in each sample (e.g., pmol/min/mg protein).
Figure 2: General experimental workflow for an ACE2 activity assay.
Applications in Research and Drug Development
This compound is a versatile tool with several key applications:
-
Enzyme Activity Profiling: It is used to measure ACE2 activity in various biological samples, including plasma, urine, and tissue homogenates from the heart and lungs.[2][3]
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it suitable for HTS of compound libraries to identify potential inhibitors or activators of ACE2.
-
Disease Research: As ACE2 is the primary receptor for SARS-CoV-2, this substrate is valuable in COVID-19 research to study how viral infection modulates ACE2 activity.[5] It is also used in cardiovascular research, as ACE2 is a key component of the renin-angiotensin system.[5]
-
Drug Delivery and Peptide Synthesis: The peptide structure itself serves as a building block in peptide synthesis and can be incorporated into research on drug delivery systems and bioconjugation.
Conclusion
This compound is a highly specific and sensitive FRET substrate that enables the continuous monitoring of ACE2 activity. Its well-defined mechanism, coupled with a straightforward and adaptable experimental protocol, makes it an indispensable tool for researchers in biochemistry, pharmacology, and drug development. By providing quantitative data on enzyme kinetics, it facilitates a deeper understanding of ACE2's physiological roles and its involvement in pathological conditions.
References
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 5. Mca-APK(Dnp) ACE2 substrate | AAT Bioquest [aatbio.com]
- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Mca-Ala-Pro-Lys(Dnp)-OH: Structure, Properties, and Applications in ACE2 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH, a critical tool for the study of Angiotensin-Converting Enzyme 2 (ACE2). This document details its chemical structure, physicochemical properties, mechanism of action, and provides detailed protocols for its use in experimental settings.
Core Chemical and Physical Properties
This compound is a synthetic peptide derivative designed as a highly specific substrate for ACE2. Its structure incorporates a fluorophore and a quencher, enabling the sensitive detection of enzymatic activity through Fluorescence Resonance Energy Transfer (FRET).
| Property | Value |
| Molecular Formula | C₃₂H₃₆N₆O₁₂ |
| Molecular Weight | 696.67 g/mol |
| CAS Number | 305336-82-7 |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO |
| Purity | ≥95% (as determined by HPLC) |
| Fluorescence Excitation | ~320-328 nm |
| Fluorescence Emission | ~420 nm |
| Storage | Store at -20°C, protected from light. |
Mechanism of Action: A FRET-Based Assay
This compound is an internally quenched fluorogenic substrate. The peptide backbone, Ala-Pro-Lys, is recognized and cleaved by ACE2. The N-terminus is modified with a (7-methoxycoumarin-4-yl)acetyl (Mca) group, which is a fluorophore. The lysine (Lys) side chain is derivatized with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher.
In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the energy from the excited Mca is transferred to the Dnp group, quenching the fluorescence. Upon enzymatic cleavage of the peptide bond by ACE2, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group. The rate of this fluorescence increase is directly proportional to the ACE2 enzymatic activity.
Mechanism of this compound cleavage by ACE2.
Quantitative Data: Enzyme Kinetics
The interaction between this compound and human ACE2 has been characterized by Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters.
| Kinetic Parameter | Value | Reference |
| Kₘ (Michaelis Constant) | 22.0 ± 0.3 µM to 76.6 µM | [1][2] |
| kcat (Catalytic Constant) | 60.9 s⁻¹ | [1] |
| kcat/Kₘ (Catalytic Efficiency) | 7.9 x 10⁵ M⁻¹s⁻¹ | [1] |
Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8. Store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Recombinant ACE2 Standard: Prepare a stock solution of recombinant human ACE2 in the assay buffer.
-
ACE2 Inhibitor (Optional): A specific ACE2 inhibitor, such as MLN-4760, can be used as a negative control.
ACE2 Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare ACE2 Standards: Perform serial dilutions of the recombinant ACE2 stock solution in the assay buffer to generate a standard curve. A typical range is from 1.56 to 50 ng/mL.
-
Prepare Samples: Dilute biological samples (e.g., plasma, cell lysates, tissue homogenates) in the assay buffer. The dilution factor should be optimized for each sample type.
-
Set up the Reaction Plate:
-
Add the prepared ACE2 standards and samples to the wells of a 96-well plate.
-
For background fluorescence, include wells with assay buffer only.
-
For inhibitor controls, pre-incubate samples with an ACE2 inhibitor for 10-15 minutes at room temperature.
-
-
Initiate the Reaction: Add the this compound substrate to all wells to a final concentration of 10-50 µM.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of fluorescence increase (RFU/min) for each well.
-
Plot the rate of fluorescence increase for the ACE2 standards against their concentrations to generate a standard curve.
-
Determine the ACE2 activity in the samples by interpolating their rates of fluorescence increase on the standard curve.
-
Experimental workflow for an ACE2 activity assay.
Application in Signaling Pathway Analysis
This compound is instrumental in studying the Renin-Angiotensin System (RAS), where ACE2 plays a crucial counter-regulatory role to ACE. By enabling the quantification of ACE2 activity, this substrate helps in understanding the balance between the vasoconstrictive ACE-Ang II-AT1R axis and the vasodilatory ACE2-Ang-(1-7)-Mas receptor axis.
Role of ACE2 in the Renin-Angiotensin System.
Conclusion
This compound is a robust and sensitive tool for the quantification of ACE2 activity. Its well-defined chemical properties and clear mechanism of action make it an invaluable reagent for researchers in cardiovascular biology, virology, and drug discovery. The detailed protocols and understanding of its application in the context of the Renin-Angiotensin System provided in this guide will aid in the design and execution of rigorous and reproducible experiments.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mca Fluorophore and Dnp Quencher Interaction for Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of the Mca/Dnp FRET Pair
The 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and the 2,4-dinitrophenyl (Dnp) quencher represent a widely utilized Förster Resonance Energy Transfer (FRET) pair in biochemical assays, particularly for the study of protease activity.[1][2] This guide provides a comprehensive overview of their interaction, photophysical properties, and practical applications in designing and executing fluorogenic enzyme assays.
The fundamental principle behind the Mca/Dnp pair lies in FRET, a non-radiative energy transfer mechanism between two chromophores.[3] When Mca (the donor) and Dnp (the acceptor) are in close proximity (typically 10-100 Å), the energy from the excited Mca molecule is transferred to the Dnp molecule, resulting in the quenching of Mca's fluorescence.[2][3] This quenching is highly dependent on the distance between the two moieties.
In a typical assay design, a peptide substrate is synthesized with the Mca group attached to one end and the Dnp group to the other.[1] In this intact state, the peptide's conformation keeps the Mca and Dnp in close proximity, leading to efficient fluorescence quenching. When a specific protease cleaves the peptide bond between the Mca and Dnp, they diffuse apart, disrupting the FRET process. This separation restores the fluorescence of the Mca group, leading to a measurable increase in signal that is directly proportional to the enzyme's activity.
This technology is invaluable for high-throughput screening of enzyme inhibitors, studying enzyme kinetics, and elucidating substrate specificity.[4]
Quantitative Data Summary
The photophysical properties of the Mca fluorophore and its interaction with the Dnp quencher are critical for designing sensitive and reliable FRET-based assays. The key quantitative parameters are summarized in the table below.
| Parameter | Mca Fluorophore | Dnp Quencher | Mca/Dnp FRET Pair |
| Excitation Wavelength (λex) | 322 - 328 nm[1][4] | - | 325 - 330 nm[5] |
| Emission Wavelength (λem) | 381 - 393 nm[1][4] | - | 390 - 420 nm[5] |
| Molar Extinction Coefficient (ε) | 14,500 M⁻¹cm⁻¹ at 325 nm[4] | - | - |
| Quantum Yield (ΦF) | 0.49 - 0.718[4][5] | - | - |
| Absorption Maximum (λabs) | - | ~360 nm[5] | - |
| Förster Distance (R₀) | - | - | 36.5 Å[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core mechanism of a FRET-based protease assay using an Mca/Dnp-labeled peptide and the general experimental workflow.
Caption: Mechanism of a FRET-based protease assay.
Caption: General experimental workflow for a protease assay.
Experimental Protocols
Synthesis of Mca- and Dnp-Labeled Peptides
The synthesis of peptides labeled with Mca and Dnp is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][6]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides)
-
Mca-OH or Mca-OSu (succinimidyl ester) for N-terminal labeling[1]
-
Fmoc-Lys(Dnp)-OH for incorporating the Dnp quencher on a lysine side chain[1]
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (dimethylformamide) for Fmoc deprotection
-
TFA (trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH at the desired position in the peptide sequence.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Labeling with Mca: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple Mca-OH or Mca-OSu to the N-terminus of the peptide.[1]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
General Protease Activity Assay
This protocol provides a general framework for measuring protease activity using a Mca-Dnp labeled peptide substrate. Specific conditions such as buffer composition, pH, and substrate concentration should be optimized for the particular enzyme being studied.
Materials:
-
Purified protease
-
Mca-Dnp labeled peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH for caspases)
-
Assay buffer (e.g., for ACE-2: 75 mM Tris, 1 M NaCl, pH 7.5)
-
Black 96-well microplate
-
Fluorescence plate reader with excitation at ~325 nm and emission detection at ~392 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Mca-Dnp substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme and substrate in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
To each well of a black 96-well plate, add the assay buffer.
-
Add the enzyme solution to the appropriate wells. Include wells without enzyme as a negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay). Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For endpoint assays, subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing samples.
-
Plot the reaction velocity against the substrate concentration to determine kinetic parameters like Km and Vmax.
-
Caspase-3/7 Activity Assay
This protocol is a specific example for measuring the activity of effector caspases 3 and 7.
Materials:
-
Cell lysate or purified caspase-3/7
-
Fluorogenic substrate: A peptide containing the DEVD sequence, e.g., Ac-DEVD-AMC (a similar coumarin-based fluorophore) or a custom Mca-DEVD-K(Dnp) peptide.
-
Assay Buffer: Typically contains HEPES or PIPES buffer, salts, and a reducing agent like DTT.
-
Caspase inhibitor (for control experiments)
-
Black 96-well plate
-
Fluorescence plate reader
Protocol:
-
Sample Preparation: Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or lysis buffer). Determine the protein concentration of the lysates.
-
Assay Reaction:
-
In a 96-well plate, add cell lysate (e.g., 10-50 µg of protein).
-
Add the assay buffer to bring the volume to a desired level (e.g., 100 µl).
-
For inhibitor controls, pre-incubate the lysate with a specific caspase-3/7 inhibitor.
-
-
Substrate Addition: Add the caspase substrate to each well to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Fluorescence Reading: Measure the fluorescence using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm for AMC-based substrates, or the appropriate wavelengths for Mca.[8]
-
Quantification: Calculate the caspase activity by comparing the fluorescence of the samples to a standard curve generated with a known concentration of the free fluorophore (e.g., AMC or Mca).
Logical Relationships and Troubleshooting
The successful application of Mca/Dnp FRET probes requires careful consideration of experimental design and potential pitfalls.
References
- 1. Peptide Labeling [sigmaaldrich.com]
- 2. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Caspase-1 Activity: A Technical Guide to the Fluorogenic FRET Substrate Mca-Ala-Pro-Lys(Dnp)-OH and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH and its more specific analogue, Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH, for the measurement of caspase-1 activity. This document outlines the core principles of the assay, provides detailed experimental protocols, and presents key data to facilitate its application in research and drug development.
Introduction to Caspase-1 and its Measurement
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms. Additionally, active caspase-1 can induce a form of pro-inflammatory programmed cell death known as pyroptosis by cleaving Gasdermin D. Given its pivotal role in inflammation, the accurate measurement of caspase-1 activity is crucial for understanding its function in various physiological and pathological processes and for the development of novel therapeutics targeting inflammatory diseases.
The measurement of caspase-1 activity is commonly achieved through the use of synthetic fluorogenic substrates. These substrates are short peptides that mimic the natural cleavage site of caspase-1 and are coupled to a fluorophore and a quencher molecule. In their intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal through Förster Resonance Energy Transfer (FRET). Upon cleavage by active caspase-1, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
The Mca-Dnp FRET Pair for Caspase-1 Activity Measurement
A commonly employed FRET pair for developing protease substrates consists of the fluorophore (7-Methoxycoumarin-4-yl)acetyl (Mca) and the quencher 2,4-Dinitrophenyl (Dnp). The Mca group exhibits fluorescence that is efficiently quenched by the Dnp group when they are in close proximity within the same peptide substrate.
Substrate Specificity: this compound vs. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH
Initial inquiries into fluorogenic substrates for caspase-1 may lead to the consideration of This compound . However, it is crucial to note that this shorter peptide is primarily recognized as a substrate for Angiotensin-Converting Enzyme 2 (ACE2).
For the specific measurement of caspase-1 activity, a longer peptide, Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH (often abbreviated as Mca-YVADAPK(Dnp)-OH), is the appropriate substrate. Caspase-1 preferentially recognizes and cleaves the peptide bond C-terminal to the aspartate residue within the YVAD sequence. The cleavage of Mca-YVADAPK(Dnp)-OH by caspase-1 occurs between the aspartate (Asp) and alanine (Ala) residues, separating the Mca fluorophore from the Dnp quencher and leading to an increase in fluorescence.
Quantitative Data
| Parameter | Value | Reference(s) |
| Mca Excitation Wavelength (λex) | 320-328 nm | [1][2] |
| Mca Emission Wavelength (λem) | 380-420 nm | [1] |
| Caspase-1 Cleavage Site in Mca-YVADAPK(Dnp)-OH | Between Asp and Ala | [3] |
Experimental Protocols
The following is a detailed protocol for a caspase-1 activity assay using the fluorogenic FRET substrate Mca-YVADAPK(Dnp)-OH. This protocol is adapted from established methods for similar caspase-1 assays.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS. Store at 4°C. Add DTT fresh before use.
-
Substrate Stock Solution: Dissolve Mca-YVADAPK(Dnp)-OH in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Recombinant Human Caspase-1 (Positive Control): Reconstitute according to the manufacturer's instructions and store in aliquots at -80°C.
-
Caspase-1 Inhibitor (Negative Control): Ac-YVAD-CHO or Ac-YVAD-CMK. Prepare a 10 mM stock solution in DMSO.
Cell Lysate Preparation
-
Induce caspase-1 activation in your cell line of choice using an appropriate stimulus (e.g., LPS and ATP for inflammasome activation in macrophages).
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Caspase-1 Activity Assay
-
In a 96-well black, flat-bottom microplate, add 50-100 µg of cell lysate protein to each well. Adjust the volume of each well to 50 µL with Assay Buffer.
-
For the positive control, add a known amount of active recombinant caspase-1 to a well.
-
For the negative control, pre-incubate a sample of the cell lysate with a caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO) for 15-30 minutes at 37°C before adding the substrate.
-
Prepare the substrate working solution by diluting the 10 mM stock of Mca-YVADAPK(Dnp)-OH in Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 50 µL of the 100 µM substrate working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 5 minutes) for 1-2 hours. Use an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm.
-
Calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.
Visualizations
Caspase-1 Activation Pathway
Caption: Canonical Inflammasome-mediated Caspase-1 Activation Pathway.
Experimental Workflow for Caspase-1 Activity Assay
Caption: Experimental Workflow for Measuring Caspase-1 Activity.
Principle of the FRET-based Caspase-1 Assay
Caption: Principle of FRET-based Caspase-1 Activity Measurement.
References
Methodological & Application
Measuring ACE2 Activity: A Detailed Protocol Using the Fluorogenic Substrate Mca-Ala-Pro-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2) using the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH. This continuous, fluorescence-based assay is a robust and widely used method for studying ACE2 kinetics, screening for inhibitors, and determining ACE2 activity in various biological samples.
Principle of the Assay
The assay is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), on the same peptide backbone. In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Active ACE2, a zinc-metallopeptidase, cleaves the peptide bond between the proline and lysine residues. This cleavage separates the Mca from the Dnp, leading to an increase in fluorescence that is directly proportional to the ACE2 activity. The fluorescence can be monitored over time to determine the reaction rate.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for the this compound substrate and common ACE2 inhibitors. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Species | Notes |
| Substrate Km | ~76.6 µM | Human | Kinetic constant for Mca-APK-Dnp.[1] |
| Excitation Wavelength | 320 nm | N/A | Optimal wavelength to excite the Mca fluorophore.[2][3][4] |
| Emission Wavelength | 405-430 nm | N/A | Wavelength range for detecting Mca fluorescence.[4][5] |
| MLN-4760 IC50 | Varies | Human, Mouse | A potent and reversible ACE2 inhibitor.[4][6] |
| DX600 IC50 | Varies | Human, Rodent | A peptide-based inhibitor with species-specific potency.[6][7] |
| Recombinant ACE2 Range | 1.56 to 50 ng/mL | Human, Mouse | Typical range for generating a standard curve.[2][6] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific experimental conditions, sample type, and instrumentation.
Required Materials
-
Reagents:
-
Equipment:
Reagent Preparation
-
ACE2 Assay Buffer: A common buffer composition is 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8.[6] An alternative is 75 mM Tris-HCl (pH 7.5), 1 M NaCl, and 0.5 mM ZnCl₂.[10][11] Store at 4°C.
-
This compound Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO.[10] For example, dilute 1 mg of substrate (MW ~697 g/mol ) in approximately 143 µL of DMSO.[10] Store this stock solution in small aliquots at -20°C, protected from light.[4][10]
-
Substrate Working Solution (e.g., 15-50 µM): On the day of the experiment, dilute the substrate stock solution into the ACE2 Assay Buffer to the desired final concentration. The optimal concentration may need to be determined empirically but is often around the Km value.[2]
-
ACE2 Enzyme Stock: Reconstitute recombinant ACE2 according to the manufacturer's instructions. Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
-
ACE2 Inhibitor Stock Solution (e.g., 1-10 mM): Dissolve the inhibitor (e.g., MLN-4760) in DMSO or water, following the manufacturer's guidelines. Store in aliquots at -20°C.[4]
-
Sample Preparation (Cell/Tissue Lysates):
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., ACE2 Assay Buffer containing a mild detergent like 0.5% Triton X-100 and a protease inhibitor cocktail).[10]
-
Keep samples on ice throughout the procedure.[10]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant and determine the total protein concentration using a BCA assay.[10]
-
Assay Procedure
The following steps describe a typical procedure for a 96-well plate format with a final reaction volume of 100 µL.
-
Plate Setup:
-
Sample Wells: Add the biological sample (e.g., cell lysate, purified enzyme, biological fluid) to the wells.
-
Inhibitor Control Wells: To confirm that the measured activity is specific to ACE2, prepare parallel wells containing the sample plus a specific ACE2 inhibitor (e.g., a final concentration of 1-10 µM MLN-4760).[6]
-
Blank/No Enzyme Control: Prepare wells containing only the assay buffer and substrate to measure background fluorescence.
-
Standard Curve (Optional but Recommended): Prepare a serial dilution of recombinant ACE2 in assay buffer to quantify the amount of active enzyme in the samples.[2][6] A typical range is 1.56 to 50 ng/mL.[2][6]
-
-
Reaction Assembly:
-
Add reagents to the wells of a black 96-well plate in the following order:
-
10 µL of ACE2 inhibitor or vehicle (assay buffer or water).[6]
-
15-50 µL of sample, standard, or assay buffer.
-
Adjust the volume with ACE2 Assay Buffer to bring the total volume to 75-90 µL (depending on substrate volume).
-
-
Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10-25 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction, bringing the final volume to 100 µL.[6]
-
-
Data Acquisition:
Data Analysis
-
Plot the relative fluorescence units (RFU) against time for each well.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Subtract the rate of the blank (no enzyme) from all other measurements.
-
The specific ACE2 activity is the difference between the rate in the absence and presence of the specific ACE2 inhibitor.
-
If a standard curve was used, the activity in the samples can be quantified by interpolating their rates from the standard curve.
-
For inhibitor screening, calculate the percent inhibition relative to the uninhibited control and determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Fluorogenic Substrate Mca-Ala-Pro-Lys(Dnp)-OH
Audience: Researchers, scientists, and drug development professionals.
Topic: Analysis of Proteolytic Activity in Cell Lysates using Mca-Ala-Pro-Lys(Dnp)-OH.
Introduction
This compound is a quenched fluorogenic peptide substrate primarily used for the sensitive detection of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2][3][4] ACE2 is a key carboxypeptidase in the renin-angiotensin system (RAS) and serves as the cellular receptor for several coronaviruses, making it a significant target in cardiovascular and infectious disease research. This document provides a detailed protocol for utilizing this compound to measure ACE2 activity in cell lysates.
The methodology is based on Fluorescence Resonance Energy Transfer (FRET), a principle widely applied in measuring the activity of various protease families, including Matrix Metalloproteinases (MMPs) and caspases.[5][6][7] Therefore, the general workflow and principles described herein can be adapted for other FRET-based protease assays.
Assay Principle
The this compound peptide incorporates a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group effectively quenches the fluorescence emitted by the Mca group through the FRET mechanism.
When a protease, such as ACE2, cleaves the peptide bond between the Pro and Lys residues, the Mca fluorophore is separated from the Dnp quencher.[1] This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the protease in the sample. The fluorescence can be monitored over time using a fluorometer or a fluorescence microplate reader.[5][8]
Caption: FRET mechanism of this compound cleavage by ACE2.
Experimental Protocols
Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for measuring protease activity. All steps should be performed at 4°C to minimize protein degradation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing buffer like 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Protease Inhibitor Cocktail (use a formulation without EDTA if studying metalloproteinases, though not critical for ACE2)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge and microcentrifuge tubes
Procedure for Adherent Cells:
-
Grow cells to the desired confluency in culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200-500 µL for a 60 mm dish).
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][11]
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This is crucial for normalizing enzyme activity.[9]
-
Use the lysate immediately or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Re-pellet the cells and add ice-cold Cell Lysis Buffer to the pellet.
-
Proceed from Step 5 of the adherent cell protocol.
ACE2 Activity Assay Protocol
Materials:
-
Prepared cell lysate
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 7.4)
-
Purified recombinant ACE2 (for positive control)
-
ACE2 inhibitor (e.g., DX600, for negative control)
-
Black, flat-bottom 96-well microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.
-
Prepare Working Solutions: On the day of the experiment, dilute the substrate stock solution and other reagents in Assay Buffer.
-
Set up Assay Plate: In a 96-well plate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (diluted in Assay Buffer to 20-100 µg of total protein)
-
Positive Control: 50 µL of purified recombinant ACE2
-
Inhibitor Control: 50 µL of cell lysate pre-incubated with an ACE2 inhibitor for 15-30 minutes.
-
Substrate Blank: 50 µL of Assay Buffer without any lysate.
-
-
Initiate Reaction: Add 50 µL of the this compound working solution to all wells to start the reaction. The final substrate concentration should be optimized, but a starting point of 10-20 µM is common.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes. Use excitation and emission wavelengths suitable for the Mca fluorophore.[6][12]
-
Data Analysis:
-
Subtract the fluorescence reading of the substrate blank from all other readings.
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Normalize the activity by dividing the reaction rate by the amount of protein in the well (RFU/min/µg protein).
-
Data Presentation and Interpretation
Quantitative data should be organized for clarity and comparison.
| Parameter | Recommended Value/Range | Notes |
| Substrate | This compound | Specific for ACE2.[1] |
| Excitation Wavelength | 325 - 328 nm | Optimal wavelengths may vary slightly by instrument.[6][12] |
| Emission Wavelength | 393 - 420 nm | Scan for optimal emission peak if possible.[6][12] |
| Final Substrate Conc. | 5 - 50 µM | Should be optimized for the specific enzyme and lysate. |
| Cell Lysate Protein | 20 - 100 µ g/well | Adjust to ensure the reaction rate is within the linear range of the instrument. |
| Assay Temperature | 37°C | |
| Reading Mode | Kinetic | Allows for calculation of the initial reaction velocity (V₀). |
| Measurement Duration | 30 - 60 minutes |
Experimental Workflow Visualization
Caption: Workflow for measuring ACE2 activity in cell lysates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 305336-82-7 [m.chemicalbook.com]
- 4. This compound, CAS [[305336-82-7]] | BIOZOL [biozol.de]
- 5. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 6. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Measuring Urinary ACE2 Activity using Mca-Ala-Pro-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system (RAS), where it counteracts the actions of angiotensin II by converting it to the vasodilatory peptide Angiotensin-(1-7).[1][2] ACE2 is a transmembrane protein with its ectodomain shedding into biological fluids, including urine.[3][4] Urinary ACE2 (uACE2) levels are gaining attention as a potential non-invasive biomarker for renal and cardiovascular diseases, including diabetic nephropathy and complications related to COVID-19.[1][5][6]
This document provides detailed application notes and protocols for the accurate measurement of uACE2 activity using the specific fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH. This substrate consists of a fluorescent group (Mca) and a quencher group (Dnp). Upon cleavage by ACE2, the fluorescence of Mca is no longer quenched, and the resulting increase in fluorescence intensity is directly proportional to ACE2 activity.[7]
Principle of the Assay
The measurement of ACE2 activity using this compound is based on fluorescence resonance energy transfer (FRET). The substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of Dnp to Mca quenches the fluorescence of Mca. When ACE2 cleaves the peptide bond between Proline and Lysine, Mca is separated from Dnp, leading to an increase in fluorescence that can be measured over time.[7][8]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier Example | Catalog Number Example | Storage |
| This compound | AnaSpec | 60757 | -20°C, protect from light |
| Recombinant Human ACE2 | - | - | -20°C or -80°C |
| MLN-4760 (ACE2 Inhibitor) | - | - | -20°C |
| DX600 (ACE2 Inhibitor) | - | - | -20°C |
| Assay Buffer Components: | |||
| MES (50 mM) | - | - | Room Temperature |
| NaCl (300 mM) | - | - | Room Temperature |
| ZnCl₂ (10 µM) | - | - | Room Temperature |
| 96-well black microplates | - | - | Room Temperature |
| Fluorescence microplate reader | - | - | - |
Table 2: Assay Parameters and Conditions
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 320 nm | [3][9] |
| Emission Wavelength | 405 nm or 420 nm | [3][9] |
| Assay Buffer pH | 6.5 - 6.8 | pH 6.5 is optimal for rodent ACE2 and improves inhibition by DX600.[3][10] |
| Substrate Concentration | 10 µM - 11.25 µM | Higher concentrations up to 50 µM have been used.[3][10] |
| Inhibitor Concentration | 10⁻⁶ M MLN-4760 or 10⁻⁶ M DX600 | MLN-4760 inhibits both human and mouse ACE2, while DX600 is more effective for human ACE2.[3][4] |
| Incubation Temperature | 37°C or Room Temperature | [7][10][11] |
| Incubation Time | Kinetic reading for 30 min to 2 hours | [11] |
| Urine Sample Dilution | At least 1:2 with assay buffer | Dilution is necessary to overcome potential autofluorescence.[3] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8): Prepare a stock solution and store at 4°C.[3]
-
This compound (15 mM Stock): Reconstitute the substrate in 1% NH₄OH. Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Protect from light.[3]
-
ACE2 Inhibitors (MLN-4760 or DX600, 10⁻⁵ M Stock): Prepare stock solutions in an appropriate solvent (e.g., water for MLN-4760) and store at -20°C.[3][7]
-
Recombinant ACE2 Standards: Prepare a stock solution of recombinant human or mouse ACE2 (e.g., 10 µg/ml). Serially dilute in assay buffer to generate a standard curve (e.g., from 50 ng/ml down to 1.56 ng/ml).[3]
Assay Procedure
-
Sample Preparation: Centrifuge urine samples to remove debris. Dilute the supernatant at least 1:2 with assay buffer. Further dilutions may be necessary if ACE2 activity is high.[3]
-
Assay Plate Setup: The final reaction volume is 100 µl per well in a 96-well black microplate. For each sample and standard, prepare wells for total activity and inhibitor control.
-
Substrate Addition: Prepare a working solution of the ACE2 substrate in the assay buffer. Add 75 µl of this substrate/assay buffer mix to all wells.[3]
-
Sample/Standard Addition: Add 15 µl of the diluted urine sample or recombinant ACE2 standard to the respective wells.[3]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (320 nm) and emission (405-420 nm) wavelengths.[3][9] Measure the fluorescence kinetically for 30 minutes to 2 hours at 37°C or room temperature.
Data Analysis
-
Calculate the rate of substrate hydrolysis (ΔRFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor control wells from the total activity wells to determine the ACE2-specific activity for each sample and standard.[3]
-
Generate a standard curve by plotting the ACE2-specific activity of the recombinant ACE2 standards against their concentrations.
-
Determine the concentration of ACE2 in the urine samples from the standard curve.
-
Urinary ACE2 activity is often normalized to urinary creatinine concentration to account for variations in urine dilution.
Mandatory Visualizations
References
- 1. ACE and ACE2 in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Distinct Regulation of U-ACE2 and P-ACE2 (Urinary and Plasma Angiotensin-Converting Enzyme 2) in a Japanese General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Ala-Pro-Lys(Dnp)-OH is a quenched fluorogenic peptide substrate primarily utilized for the sensitive and continuous assay of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] This substrate is an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel ACE2 inhibitors or activators. The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between proline and lysine by ACE2, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This method allows for the direct and real-time monitoring of ACE2 enzymatic activity.
Principle of Detection
The FRET-based assay with this compound provides a straightforward and sensitive method for measuring ACE2 activity. The enzymatic cleavage of the substrate disrupts the FRET, resulting in a fluorescence signal that is directly proportional to the enzyme's activity.
Applications in High-Throughput Screening
The robust and sensitive nature of the this compound substrate makes it highly suitable for HTS of large compound libraries to identify modulators of ACE2 activity. Its application is particularly relevant in drug discovery programs targeting the Renin-Angiotensin System (RAS) and in the context of viral entry, such as with SARS-CoV-2, where ACE2 acts as the primary receptor.
Quantitative Data
A summary of the key quantitative parameters for this compound is provided in the table below. These values are essential for assay design and data interpretation.
| Parameter | Value | Enzyme Source | Notes |
| Excitation Wavelength | 320 - 325 nm | - | Optimal wavelength for Mca fluorophore excitation. |
| Emission Wavelength | 380 - 420 nm | - | Fluorescence detection range for cleaved Mca. |
| Km (Human ACE2) | ~22.0 µM | Recombinant Human ACE2 | Michaelis-Menten constant for human ACE2.[3] |
| Km (Mouse ACE2) | ~17.4 µM | Recombinant Mouse ACE2 | Michaelis-Menten constant for mouse ACE2.[3] |
| Km (Rat ACE2) | ~17.8 µM | Recombinant Rat ACE2 | Michaelis-Menten constant for rat ACE2.[3] |
| Selectivity | Not cleaved by caspases | - | This substrate shows good specificity for ACE2 and is not susceptible to cleavage by caspases.[4] |
Experimental Protocols
Preparation of Stock Solutions
This compound Substrate Stock Solution (10 mM):
-
The molecular weight of this compound is 696.67 g/mol .
-
To prepare a 10 mM stock solution, dissolve 1 mg of the substrate in 143.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Recombinant ACE2 Enzyme Stock Solution:
-
Prepare a stock solution of recombinant human ACE2 in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
The final concentration of the enzyme in the assay will need to be optimized, but a starting concentration of 0.5 ng/µL in the reaction is recommended.
Assay Buffer:
-
75 mM Tris-HCl, pH 7.5
-
1 M NaCl
-
0.5 mM ZnCl2
High-Throughput Screening Protocol for ACE2 Inhibitors (96-well plate format)
This protocol is designed for a total reaction volume of 100 µL per well.
Experimental Steps:
-
Prepare the 96-well Plate:
-
Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.
-
Test Wells: Add 10 µL of test compound dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).
-
Positive Control Wells: Add 10 µL of a known ACE2 inhibitor (e.g., DX600) at a concentration that gives >80% inhibition.
-
Negative Control (No Inhibition) Wells: Add 10 µL of the solvent used for the test compounds (e.g., DMSO).
-
Blank (No Enzyme) Wells: Add 30 µL of Assay Buffer (instead of enzyme and substrate).
-
-
Enzyme Addition:
-
Add 20 µL of the diluted recombinant ACE2 enzyme solution to the Test, Positive Control, and Negative Control wells.
-
The final concentration of ACE2 should be optimized for a robust signal-to-background ratio.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
-
Initiate the Reaction:
-
Add 20 µL of the this compound substrate solution to all wells. The final substrate concentration should be approximately at its Km value (~20 µM) for optimal sensitivity to competitive inhibitors.
-
-
Incubation:
-
Immediately after adding the substrate, mix the plate on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30 to 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range. Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~325 nm and emission at ~393 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (FluorescenceTest / FluorescenceNegative Control)] x 100
-
For active compounds, perform dose-response experiments to determine the IC50 values.
-
Signaling Pathway Context: ACE2 in the Renin-Angiotensin System
ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance. ACE, a related enzyme, converts Angiotensin I to the vasoconstrictor Angiotensin II. ACE2 counteracts this effect by converting Angiotensin II to Angiotensin-(1-7), which has vasodilatory and anti-proliferative effects. The discovery of inhibitors or activators of ACE2 can have significant therapeutic implications for cardiovascular diseases. Furthermore, ACE2's role as the cellular receptor for SARS-CoV-2 has made it a prime target for the development of therapeutics to block viral entry.
References
Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH in Heart Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH, for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity in heart tissue homogenates. Additionally, this document outlines the broader application of similar FRET-based substrates for assessing Matrix Metalloproteinase (MMP) activity, a key factor in cardiac remodeling.
Introduction
This compound is a quenched fluorogenic peptide substrate designed for the sensitive and continuous measurement of enzyme activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca is liberated, resulting in a quantifiable increase in fluorescence.[1][2][3][4]
While this compound is a specific substrate for Angiotensin-Converting Enzyme 2 (ACE2)[5][6][7], a key enzyme in the renin-angiotensin system with significant implications in cardiovascular health, the underlying FRET technology is widely applied to measure the activity of other proteases involved in cardiac pathophysiology, such as Matrix Metalloproteinases (MMPs).[2][8][9][10] This document will provide a specific protocol for ACE2 activity and discuss the general methodology for MMP activity assessment in heart tissue.
Data Presentation
Substrate and Fluorophore Properties
| Parameter | Value | Reference |
| Substrate Name | This compound | [5][6][7] |
| Target Enzyme | Angiotensin-Converting Enzyme 2 (ACE2) | [5][6][7] |
| Fluorophore (Donor) | (7-methoxycoumarin-4-yl)acetyl (Mca) | [2][3] |
| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) | [2][3] |
| Excitation Wavelength | ~325 nm | [3][4][11] |
| Emission Wavelength | ~393 nm | [1][4] |
Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 10-50 µM |
| Heart Tissue Homogenate | 1-5 mg/mL total protein | 10 µg per reaction |
| ACE2 Assay Buffer | 1X | 1X |
| MMP Assay Buffer | 1X | 1X |
Experimental Protocols
Part 1: Protocol for ACE2 Activity in Heart Tissue Homogenates
This protocol is adapted from established methods for measuring ACE2 activity in biological samples.[6][12][13]
1. Preparation of Heart Tissue Homogenate
-
Excise the heart and wash thoroughly with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Mince the heart tissue into small pieces on ice.
-
Homogenize the tissue in an ice-cold lysis buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5-6.8) containing protease inhibitors (excluding metalloprotease inhibitors if MMP activity is not the target). A common ratio is 1:10 (w/v) of tissue to buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins, including ACE2.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the homogenate at -80°C in aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Reagents
-
ACE2 Assay Buffer: 75 mM Tris-HCl, 1 M NaCl, 0.5 mM ZnCl₂, pH 7.5.[12][13]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.[12]
-
Working Substrate Solution: Dilute the stock solution in the ACE2 Assay Buffer to the desired final concentration (e.g., 10-50 µM).
3. Enzymatic Assay
-
Perform the assay in a 96-well black microplate to minimize background fluorescence.
-
To each well, add the following in order:
-
ACE2 Assay Buffer to bring the final volume to 100 µL.
-
Heart tissue homogenate (e.g., 10 µg of total protein).
-
For negative controls, include wells with a specific ACE2 inhibitor (e.g., MLN-4760) or use homogenates from ACE2 knockout models if available.[13]
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.
-
Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
4. Data Analysis
-
Plot the fluorescence intensity versus time for each sample.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
ACE2 activity is proportional to this initial velocity and can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
-
Subtract the activity measured in the presence of the specific ACE2 inhibitor to determine the true ACE2-specific activity.[13]
Part 2: General Protocol for MMP Activity in Heart Tissue Homogenates
While this compound is specific for ACE2, other commercially available FRET-based substrates with different peptide sequences are used to measure the activity of various MMPs (e.g., MMP-2, MMP-9) which are crucial in cardiac remodeling.[8][9][14] The general protocol is similar to the ACE2 assay, with key differences in the homogenization and assay buffers.
1. Preparation of Heart Tissue Homogenate for MMPs
-
Follow steps 1 and 2 as in the ACE2 protocol.
-
Homogenize the tissue in an MMP extraction buffer (e.g., 10 mM Cacodylic acid, 150 mM NaCl, 20 mM CaCl₂, 1 mM ZnCl₂, 1.5 mM NaN₃, 0.01% Triton X-100, pH 5.0).
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration.
-
Store at -80°C.
2. MMP Activity Assay
-
Use an MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5).
-
Follow the enzymatic assay steps as outlined for ACE2, using an appropriate MMP FRET substrate and specific MMP inhibitors (e.g., Batimastat) for negative controls.
-
Data analysis is performed similarly to the ACE2 assay.
Visualizations
Caption: Experimental workflow for enzyme activity measurement.
Caption: FRET mechanism for enzyme activity detection.
References
- 1. cdn.thomasnet.com [cdn.thomasnet.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Near-infrared fluorescent imaging of matrix metalloproteinase activity following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of Polarized Membrane Type 1 Matrix Metalloproteinase Activity in Live Cells by Fluorescence Resonance Energy Transfer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Förster Resonance Energy Transfer-Based Fluorescent Probe for Spatiotemporal Matrix Metalloproteinase-2 and Caspase-3 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of ACE2 using Mca-Ala-Pro-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a key metallo-carboxypeptidase that plays a critical role in the renin-angiotensin system (RAS), where it acts as a negative regulator by converting angiotensin II to angiotensin-(1-7).[1] Its significance extends to being the primary receptor for SARS-CoV and SARS-CoV-2, making it a crucial target in cardiovascular disease and virology research.[2][3]
This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH, for the kinetic analysis of ACE2 activity. This substrate is a fluorescence resonance energy transfer (FRET) peptide, offering a sensitive and continuous assay for high-throughput screening and inhibitor characterization.[2][4]
Principle of the Assay
The this compound substrate is designed based on the principle of FRET. The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence emitted by the Mca group. ACE2 cleaves the peptide bond between the proline and lysine residues, separating the fluorophore from the quencher. This separation results in an increase in fluorescence intensity, which is directly proportional to the enzymatic activity of ACE2.[1][2]
Data Presentation
Kinetic Parameters of ACE2 with this compound
The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) values for ACE2 from different species with the this compound substrate, as reported in the literature. These values are crucial for designing kinetic experiments and for comparative analysis.
| Species | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Conditions | Reference |
| Human | 76.6 | 60.9 | 7.9 x 105 | 50 mM HEPES/NaOH, 200 mM NaCl, 10 µM ZnCl2, pH 6.8, 22°C | [5] |
| Human | 22.0 ± 0.3 | - | - | 1 M NaCl, 0.5 mM ZnCl2, 75 mM Tris·HCl, pH 6.5 | [6] |
| Mouse | 17.4 ± 0.4 | - | - | 1 M NaCl, 0.5 mM ZnCl2, 75 mM Tris·HCl, pH 6.5 | [6] |
| Rat | 17.8 ± 0.4 | - | - | 1 M NaCl, 0.5 mM ZnCl2, 75 mM Tris·HCl, pH 6.5 | [6] |
Note: "-" indicates that the value was not reported in the cited source.
Experimental Protocols
Materials and Reagents
-
ACE2 Enzyme: Recombinant human, mouse, or rat ACE2.
-
Substrate: this compound.
-
Assay Buffer: 50 mM HEPES or MES, 150-300 mM NaCl, 10 µM ZnCl₂, pH 6.5-7.5. A common buffer is 75 mM Tris-HCl, 1 M NaCl, pH 7.5.[1][6]
-
Inhibitors (for specificity control): MLN-4760 or DX600.
-
Microplate Reader: Capable of fluorescence excitation at ~320 nm and emission detection at ~405-430 nm.
-
96-well Black Microplates: Low-fluorescence plates are recommended.
Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 5-10 mM.[8] Alternatively, reconstitute in 1% NH₄OH to 15 mM.[7] Aliquot and store at -20°C or -80°C, protected from light.[1]
-
ACE2 Working Solution: Dilute the ACE2 enzyme stock to the desired concentration in cold assay buffer immediately before use. The final concentration will depend on the enzyme's specific activity and should be determined empirically.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired concentrations for the kinetic study. For Km determination, a range of concentrations from 0.2 to 5 times the expected Km is recommended.[3]
Experimental Workflow for ACE2 Kinetic Assay
Detailed Protocol for Km and Vmax Determination
-
Assay Plate Setup:
-
In a 96-well black microplate, add the assay buffer to a final volume of 100 µL per well, accounting for the volumes of substrate and enzyme to be added.
-
Add varying concentrations of the this compound working solution to the wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence.
-
To confirm that the observed activity is specific to ACE2, include a set of reactions with a known ACE2 inhibitor (e.g., 10 µM DX600).[6]
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ACE2 working solution to all wells except the "no enzyme" controls.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[6] Record data every 1-5 minutes for a period of 30-120 minutes.[6][8]
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the corresponding experimental wells.
-
Plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Convert V₀ from relative fluorescence units (RFU) per minute to moles of product per minute using a standard curve of the free Mca fluorophore.
-
Plot the calculated V₀ values against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.[3]
-
Signaling Pathway Context
The activity of ACE2 is a critical control point in the Renin-Angiotensin System (RAS). Understanding this pathway provides context for the importance of accurate kinetic measurements.
Conclusion
This compound is a robust and specific fluorogenic substrate for the kinetic characterization of ACE2. The protocols and data presented herein provide a comprehensive guide for researchers to accurately measure ACE2 activity, facilitating studies on its physiological roles and the development of therapeutic modulators. Adherence to best practices in reagent preparation, experimental design, and data analysis will ensure reproducible and high-quality kinetic data.
References
- 1. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mca-APK(Dnp) ACE2 substrate | AAT Bioquest [aatbio.com]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
Mca-Ala-Pro-Lys(Dnp)-OH: A Versatile Tool in Drug Discovery for ACE2-Targeted Therapeutics
FOR IMMEDIATE RELEASE
Application Note AN-2025-11-08
(Shanghai, China) November 8, 2025 – The fluorogenic peptide substrate, Mca-Ala-Pro-Lys(Dnp)-OH, has emerged as a critical tool in drug discovery and development, particularly for the identification and characterization of modulators of Angiotensin-Converting Enzyme 2 (ACE2). Its utility in high-throughput screening and detailed kinetic analysis provides researchers with a robust method to investigate potential therapeutics targeting a key enzyme in cardiovascular regulation and viral entry.
This compound is a FRET (Förster Resonance Energy Transfer) substrate specifically designed for the sensitive detection of ACE2 enzymatic activity. The peptide incorporates a fluorescent 7-methoxycoumarin (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon cleavage of the peptide bond between the proline and lysine residues by ACE2, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal provides a sensitive and continuous assay format suitable for drug discovery.
Key Applications in Drug Discovery:
-
High-Throughput Screening (HTS) for ACE2 Inhibitors: The assay's simplicity and reliability make it ideal for screening large compound libraries to identify novel inhibitors of ACE2. Such inhibitors are of interest in various therapeutic areas, including cardiovascular disease.
-
Characterization of Inhibitor Potency and Mechanism of Action: The substrate is used to determine key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), providing crucial data for lead optimization.
-
Screening for ACE2 Activators: In conditions where increased ACE2 activity is desired, this substrate can be employed to screen for compounds that enhance its enzymatic function.
-
Kinetic Studies of ACE2: this compound is utilized to determine fundamental kinetic parameters of ACE2, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are essential for understanding enzyme function and its interaction with modulators.
Quantitative Data Summary
The following tables summarize key kinetic and inhibitory parameters for this compound in the context of ACE2 activity, compiled from published research.
Table 1: Kinetic Parameters of ACE2 with this compound
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Species | Reference |
| ACE2 | 76.6 | 60.9 | 7.9 x 105 | Not Specified | [1] |
| ACE2 | 22.0 ± 0.3 | - | - | Human | [2] |
| ACE2 | 17.4 ± 0.4 | - | - | Mouse | [2] |
| ACE2 | 17.8 ± 0.4 | - | - | Rat | [2] |
Table 2: Inhibitory Constants for DX600 against ACE2 using this compound
| Inhibitor | Enzyme Species | Ki (μM) | IC50 (μM) | Substrate Conc. (μM) | Reference |
| DX600 | Human ACE2 | 0.040 ± 0.005 | ~0.08 | 50 | [2] |
| DX600 | Mouse ACE2 | 0.36 ± 0.03 | ~1.3 | 50 | [2] |
| DX600 | Rat ACE2 | 0.49 ± 0.06 | ~1.3 | 50 | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for ACE2 Inhibitors
This protocol outlines a general procedure for screening a compound library for inhibitors of ACE2 using this compound.
1. Reagent Preparation:
- Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5.
- ACE2 Enzyme Solution: Recombinant human ACE2 diluted in Assay Buffer to the desired working concentration (e.g., 2X final concentration).
- Substrate Solution: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), then diluted in Assay Buffer to the desired working concentration (e.g., 2X final concentration, typically 20-100 µM).
- Test Compounds and Controls: Dilute test compounds in DMSO, then in Assay Buffer. Prepare positive control (known ACE2 inhibitor, e.g., DX600) and negative control (DMSO vehicle) wells.
2. Assay Procedure (96-well or 384-well plate format):
- Add 25 µL of test compound, positive control, or negative control to the appropriate wells.
- Add 25 µL of ACE2 Enzyme Solution to all wells.
- Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 50 µL of Substrate Solution to all wells.
- Immediately begin kinetic measurement of fluorescence intensity using a microplate reader.
- Excitation Wavelength: 320 nm
- Emission Wavelength: 405 nm
- Read Interval: Every 1-2 minutes for 30-60 minutes at 37°C.
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Determine the percent inhibition for each test compound relative to the negative control.
- Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
Protocol 2: Determination of IC50 Values for ACE2 Inhibitors
This protocol describes the determination of the IC50 value for a "hit" compound.
1. Reagent Preparation: As described in Protocol 1.
2. Assay Procedure:
- Prepare serial dilutions of the inhibitor in Assay Buffer.
- In a microplate, add the serially diluted inhibitor, a positive control (e.g., DX600), and a negative control (vehicle).
- Add the ACE2 Enzyme Solution to all wells and incubate as in Protocol 1.
- Add the Substrate Solution to initiate the reaction.
- Monitor the reaction kinetically as described in Protocol 1.
3. Data Analysis:
- Calculate the reaction rates for each inhibitor concentration.
- Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Principle of the FRET-based ACE2 activity assay.
Caption: High-throughput screening workflow for ACE2 inhibitors.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Ala-Pro-Lys(Dnp)-OH is a fluorogenic peptide substrate that belongs to the Förster Resonance Energy Transfer (FRET) class of molecules. It comprises a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the Mca group is liberated, resulting in a measurable increase in fluorescence.
While this compound is a known substrate for Angiotensin-Converting Enzyme 2 (ACE2), its direct application in cancer therapy is primarily as a versatile building block for creating targeted therapeutic and diagnostic agents.[1] The core principle involves substituting the Ala-Pro-Lys sequence with a peptide motif that is selectively cleaved by proteases that are overexpressed in the tumor microenvironment. This strategy allows for the specific release of cytotoxic drugs or imaging agents directly at the tumor site, thereby enhancing efficacy and minimizing off-target toxicity.
This document provides an overview of the application of this technology in cancer research, focusing on the use of a closely related and well-characterized peptide, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ , as a substrate for various Matrix Metalloproteinases (MMPs), a family of proteases frequently implicated in cancer progression.[2][3] The data and protocols presented for this MMP substrate can serve as a blueprint for the design and application of customized this compound-based probes in cancer research.
Principle of FRET-Based Protease Substrates in Cancer Research
The targeted activation of therapeutic or diagnostic agents in the tumor microenvironment is a key strategy in modern oncology. Many cancers are characterized by the overexpression of specific proteases, such as Matrix Metalloproteinases (MMPs), which play a crucial role in tumor growth, invasion, and metastasis.[2] FRET-based peptide substrates can be engineered to be specifically cleaved by these tumor-associated proteases.
The fundamental design involves linking a therapeutic drug or an imaging agent to a carrier molecule via a peptide linker that is a substrate for a target protease. The Mca-Dnp pair can be incorporated into this linker to monitor the cleavage event and, by extension, the activity of the protease.
Application: Monitoring Tumor-Associated Protease Activity
A primary application of Mca-peptidyl-Lys(Dnp)-OH derivatives in cancer research is the sensitive measurement of tumor-associated protease activity in biological samples or for in vitro characterization of potential therapeutic targets. Matrix Metalloproteinases (MMPs) are a key family of such proteases.
Quantitative Data: MMP Specificity
The following table summarizes the specificity constants (kcat/Km) for the hydrolysis of the fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ by various human MMPs. This data is critical for selecting the appropriate protease for a targeted therapy or for interpreting activity in complex biological samples.[2]
| Enzyme | Common Name | kcat/Km (x 10⁶ M⁻¹s⁻¹) |
| MMP-1 | Collagenase-1 | 0.23 |
| MMP-2 | Gelatinase A | 2.2 |
| MMP-7 | Matrilysin | 2.2 |
| MMP-8 | Collagenase-2 | 0.44 |
| MMP-9 | Gelatinase B | 2.2 |
| MMP-13 | Collagenase-3 | 0.33 |
| MMP-14 | MT1-MMP | 0.67 |
| TACE | ADAM17 | 0.8 |
Data adapted from Neumann U, et al. Anal Biochem. 2004.[2]
Experimental Protocols
Protocol 1: In Vitro MMP Activity Assay
This protocol describes a continuous assay for measuring the activity of a purified MMP or the total MMP activity in a biological sample (e.g., cell culture supernatant, tumor lysate) using a fluorogenic substrate like Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
Materials:
-
Fluorogenic peptide substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Recombinant active MMP enzyme or biological sample
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
MMP Inhibitor (for control): e.g., 50 mM EDTA
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of the fluorogenic peptide substrate in DMSO. Further dilute the stock solution to a working concentration of 10 µM in Assay Buffer.
-
Enzyme/Sample Preparation: Dilute the purified MMP enzyme or biological sample to the desired concentration in Assay Buffer. For biological samples, a protein concentration determination is recommended.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme or biological sample.
-
For negative control wells, pre-incubate the sample with 10 µL of 50 mM EDTA for 15 minutes before adding the substrate.
-
To initiate the reaction, add 50 µL of the 10 µM substrate solution to each well. The final substrate concentration will be 5 µM.
-
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only the substrate and buffer.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by comparing the V₀ to a standard curve generated with a known amount of the free fluorophore (Mca).
-
Protocol 2: Conceptual Framework for a Protease-Activated Drug Delivery System
This section outlines the logical steps for developing a targeted drug delivery system using a protease-cleavable linker based on the this compound scaffold.
1. Peptide Substrate Design and Synthesis:
-
Target Identification: Identify a protease that is significantly overexpressed in the target cancer type (e.g., MMP-9 in glioblastoma).
-
Substrate Selection: Select a peptide sequence that is a highly specific substrate for the target protease. This can be derived from literature or identified through substrate screening libraries. For example, the Pro-Leu-Gly-Leu motif is recognized by several MMPs.
-
Synthesis: Synthesize the complete molecule, which includes the cytotoxic drug, the protease-specific peptide linker, and a solubilizing carrier molecule (e.g., a polymer or antibody). The Mca and Dnp moieties can be incorporated to facilitate characterization of cleavage kinetics.
2. In Vitro Characterization:
-
Cleavage Assay: Perform an in vitro cleavage assay as described in Protocol 1 using the purified target protease to confirm that the linker is efficiently cleaved.
-
Stability Assay: Assess the stability of the conjugate in human plasma to ensure minimal premature drug release in circulation.
-
Cell Viability Assay: Treat cancer cells that overexpress the target protease (and control cells with low expression) with the drug conjugate. A successful conjugate should show significantly higher cytotoxicity in the high-expressing cells.
3. In Vivo Evaluation:
-
Animal Model: Utilize a relevant animal model of the target cancer (e.g., a xenograft mouse model).
-
Pharmacokinetics and Biodistribution: Administer the conjugate to the animals and measure its concentration in plasma and various organs over time to assess its distribution and clearance. If an imaging agent is used, this can be monitored non-invasively.
-
Efficacy Study: Treat tumor-bearing animals with the conjugate and monitor tumor growth over time compared to control groups (e.g., untreated, free drug).
-
Toxicity Study: Assess the systemic toxicity of the conjugate by monitoring animal weight, behavior, and performing histological analysis of major organs.
Conclusion
This compound serves as a valuable platform for developing sophisticated tools for cancer research and therapy. By modifying its peptide sequence to be selectively recognized by tumor-associated proteases, researchers can create highly specific probes for measuring enzymatic activity or for the targeted delivery of therapeutic agents. The provided data and protocols for MMP-targeted substrates offer a robust starting point for scientists and drug developers aiming to leverage this powerful technology in the fight against cancer.
References
Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Ala-Pro-Lys(Dnp)-OH is a quenched fluorogenic peptide substrate primarily utilized for the sensitive detection of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] This substrate consists of a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2][3] Upon enzymatic cleavage of the peptide bond between the proline and lysine residues by ACE2, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity.[4] This property allows for the continuous monitoring of ACE2 enzymatic activity in various biological samples, including plasma, urine, and heart and lung tissues.[5] Beyond its primary use as an ACE2 substrate, this compound also finds applications in peptide synthesis, drug delivery systems, bioconjugation, and cancer research.[6]
Product Information
| Property | Value | Reference |
| Synonyms | Mca-APK(Dnp), Mca-APK(Dnp)-OH | [6] |
| CAS Number | 305336-82-7 | |
| Molecular Formula | C₃₂H₃₆N₆O₁₂ | [6] |
| Molecular Weight | 696.67 g/mol | [6] |
| Appearance | Yellow powder | [6] |
| Purity | ≥95% (HPLC) | |
| Excitation Wavelength | 320-328 nm | [7][8] |
| Emission Wavelength | 393-430 nm | [4][7] |
Reconstitution and Storage
Proper reconstitution and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental results.
Reconstitution
The recommended solvent for reconstituting this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Alternatively, for specific ACE2 activity assays, reconstitution in 1% NH₄OH has also been reported.[6]
Protocol for Reconstituting in DMSO:
-
Prior to opening, bring the vial of this compound powder to room temperature.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
To aid dissolution, the mixture can be gently vortexed or sonicated. Heating the tube to 37°C and oscillating in an ultrasonic bath can also increase solubility.[5]
-
Ensure the peptide is completely dissolved before use.
Storage
The stability of this compound depends on whether it is in powdered form or in solution.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C to -80°C | Up to 2 years | [1] |
| 2°C to 8°C | Short-term | [6] | |
| In DMSO | -80°C | Up to 6 months | [1][5] |
| -20°C | Up to 1 month | [1][5] |
Important Storage Considerations:
-
Protect from Light: The substrate is light-sensitive and should be stored in the dark.
-
Avoid Repeated Freeze-Thaw Cycles: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.[5][9]
-
Hygroscopic Nature: DMSO is hygroscopic; use newly opened DMSO for reconstitution to ensure optimal solubility.[1]
-
Sealed Storage: Store both the powder and the stock solutions in tightly sealed containers to prevent moisture absorption.[1]
Experimental Protocols
ACE2 Activity Assay
This protocol describes a method to measure ACE2 activity in biological samples using this compound.
Materials:
-
This compound
-
Recombinant human or mouse ACE2 (for standard curve)
-
Biological samples (e.g., urine, plasma, cell culture medium)
-
Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8[6]
-
ACE2 inhibitor (e.g., MLN-4760 or DX600) for specificity control[6]
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.[6]
-
Reconstitute this compound to a stock concentration of 10-15 mM in an appropriate solvent (e.g., 1% NH₄OH or DMSO).[4][6]
-
Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer. The final concentration in the assay can range from 10 µM to 50 µM.[4][10]
-
Prepare a series of dilutions of recombinant ACE2 in Assay Buffer to generate a standard curve (e.g., from 1.56 to 50 ng/ml).[6][7]
-
-
Sample Preparation:
-
Assay Setup:
-
In a black 96-well plate, add your samples, standards, and controls.
-
For each sample and standard, prepare duplicate wells: one for total activity and one for the inhibitor control.
-
To the inhibitor control wells, add the ACE2 inhibitor (e.g., 10 µM final concentration of MLN-4760).[6] To the total activity wells, add an equivalent volume of Assay Buffer.
-
Add the prepared samples and standards to the appropriate wells. The final volume per well should be brought to 50 µL with Assay Buffer.[4]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.[4]
-
Incubate the plate at 37°C.[4]
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.[7][11]
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank (no enzyme) from all readings.
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample and standard.
-
Subtract the rate of the inhibitor control from the total activity rate to determine the specific ACE2 activity.
-
Generate a standard curve by plotting the specific ACE2 activity of the standards against their concentrations.
-
Calculate the ACE2 activity in the unknown samples by interpolating from the standard curve.
-
Diagrams
Caption: Workflow for ACE2 Activity Assay.
Caption: FRET Mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. glpbio.com [glpbio.com]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce signal-to-noise ratio in Mca-Ala-Pro-Lys(Dnp)-OH assay
Welcome to the technical support center for the Mca-Ala-Pro-Lys(Dnp)-OH fluorogenic substrate assay. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you reduce the signal-to-noise ratio and acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This is a fluorescence resonance energy transfer (FRET) based assay.[1] The substrate contains a fluorophore, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), held in close proximity. In this state, the Dnp group quenches the fluorescence of the Mca group. When a protease, such as Angiotensin-Converting Enzyme 2 (ACE2), cleaves the peptide bond between Proline and Lysine, the Mca and Dnp groups separate. This separation relieves the quenching, leading to a measurable increase in fluorescence intensity.
Q2: What are the correct excitation and emission wavelengths for this assay?
The Mca fluorophore should be measured at an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[2]
Q3: What type of microplate should I use for this assay?
For fluorescence-based assays, it is critical to use opaque black microplates, preferably with clear bottoms if reading from below.[3][4] Black plates minimize background signal and prevent crosstalk between wells, which can be a significant source of noise.[3]
Q4: How should I store the this compound substrate?
The substrate should be stored at -20°C or -70°C, protected from light, and handled according to the manufacturer's datasheet. It is best practice to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation and increased background signal.[5]
Troubleshooting Guide: Reducing Signal-to-Noise Ratio
High background or low signal can obscure your results. Use this guide to diagnose and solve common issues.
Issue 1: High background fluorescence in "no-enzyme" or "zero-time" controls.
| Possible Cause | Recommended Solution |
| Substrate Degradation | The substrate may have degraded due to improper storage, light exposure, or repeated freeze-thaw cycles.[3] Use a fresh, properly stored aliquot of the substrate. Run a control with only the substrate in assay buffer and measure fluorescence over time; a significant increase indicates degradation. |
| Autofluorescent Reagents | The assay buffer, additives, or other reagents may be intrinsically fluorescent. Measure the fluorescence of each individual component at the assay wavelengths (Ex/Em ~328/420 nm) to identify the source. |
| Contaminated Buffers/Water | Microbial or chemical contamination in the water or buffer components can cause high background. Use fresh, high-purity (e.g., Milli-Q) water and sterile-filtered buffers. |
| Incorrect Plate Type | Using clear or white plates will result in high background and well-to-well crosstalk.[3] Always use opaque black plates for fluorescence assays. [4] |
Issue 2: Low signal or no significant increase in fluorescence over time.
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Enzyme | The enzyme may have lost activity due to improper storage or handling.[3] Verify its activity with a known positive control substrate or a new lot of enzyme. The enzyme concentration may also be too low. Perform an enzyme titration to find the optimal concentration that yields a linear reaction rate (see Protocol 2). |
| Sub-optimal Assay Conditions | The buffer pH, ionic strength, or temperature may not be optimal for your enzyme. Consult the literature for the specific requirements of your protease. Ensure all necessary cofactors (e.g., Zn²⁺ for many metalloproteinases) are present.[3] |
| Substrate Concentration Too Low | If the substrate concentration is far below the enzyme's Michaelis-Menten constant (Km), the reaction rate will be very low. While not always necessary to determine the full Km, ensure the substrate concentration is sufficient to generate a robust signal. |
| Presence of Inhibitors | Your sample may contain an unknown inhibitor of the enzyme. If testing crude samples, consider a purification step. If screening compounds, this may indicate a positive hit, but requires further validation. |
| Incorrect Instrument Settings | The plate reader's gain setting may be too low, or the incorrect excitation/emission filters are being used.[3][4] Ensure settings are optimized for the Mca fluorophore. |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Small errors in pipetting enzyme or substrate can lead to large differences in reaction rates. Use calibrated pipettes and proper technique.[4] Prepare a master mix of reagents to add to wells instead of adding components individually. |
| Air Bubbles in Wells | Bubbles can scatter light and interfere with fluorescence readings.[6] Visually inspect the plate before reading and centrifuge briefly (e.g., 1 min at 1000 x g) to remove bubbles. |
| Incomplete Mixing | Reagents may not be uniformly mixed within the well, especially with viscous solutions. Gently mix the plate on an orbital shaker after adding the final reagent, being careful not to create bubbles. |
Key Experimental Protocols
Protocol 1: General Assay Workflow
This protocol provides a baseline for performing the assay. Concentrations should be optimized for your specific enzyme.
-
Prepare Reagents : Thaw all components (enzyme, substrate, buffer) on ice.[4] Protect the Mca-substrate from light. Prepare the assay buffer at the desired temperature (e.g., room temperature or 37°C).[4]
-
Set Up Microplate : Add reagents to a black, 96-well microplate. Include the following controls:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Assay buffer + Substrate.
-
Test Wells: Assay buffer + Enzyme + Inhibitor/Sample (if applicable).
-
-
Pre-incubation : If testing inhibitors, pre-incubate the enzyme with the test compound in the plate for 10-15 minutes at the assay temperature.
-
Initiate Reaction : Add the this compound substrate to all wells to start the reaction. Mix gently.
-
Read Fluorescence : Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Read the fluorescence intensity (Ex: 328 nm, Em: 420 nm) kinetically over a set period (e.g., every 60 seconds for 30-60 minutes).
-
Analyze Data :
-
Subtract the "Blank" reading from all other wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.
-
The signal-to-noise ratio (S/N) can be calculated as: (Signal of enzyme reaction) / (Signal of no-enzyme control).
-
Protocol 2: Optimizing Enzyme Concentration
-
Prepare Enzyme Dilutions : Perform a serial dilution of your enzyme stock in assay buffer to create a range of concentrations.
-
Set Up Assay : In a black 96-well plate, add each enzyme dilution in triplicate.
-
Initiate and Read : Add a fixed, non-limiting concentration of the Mca-substrate to all wells. Read the plate kinetically as described in Protocol 1.
-
Plot Results : Calculate the initial velocity (V₀) for each enzyme concentration. Plot V₀ versus enzyme concentration.
-
Determine Optimal Concentration : Choose a concentration from the linear range of the plot for future experiments. This ensures the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.
Data and Visualization
Summary of Key Assay Parameters
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | ~328 nm | Optimal for exciting the Mca fluorophore.[2] |
| Emission Wavelength | ~420 nm | Optimal for detecting Mca fluorescence emission.[2] |
| Plate Type | Opaque Black | Minimizes background fluorescence and crosstalk.[3][4] |
| "No-Enzyme" Control | Mandatory | Establishes the background signal from substrate degradation/reagent fluorescence.[3] |
| "Blank" Control | Mandatory | Measures the background from the buffer and plate. |
| Reagent Storage | -20°C to -80°C, protected from light | Prevents degradation of the substrate and enzyme. |
| Reagent Handling | Aliquot stocks; avoid freeze-thaw cycles | Maintains reagent integrity and reduces background.[5] |
Diagrams
Caption: FRET mechanism of the this compound substrate.
Caption: Standard experimental workflow for the protease assay.
Caption: Logical troubleshooting flow for improving signal-to-noise.
References
- 1. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. glpbio.com [glpbio.com]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mca-Ala-Pro-Lys(Dnp)-OH Based ACE2 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Mca-Ala-Pro-Lys(Dnp)-OH fluorogenic substrate in Angiotensin-Converting Enzyme 2 (ACE2) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound based ACE2 assay?
This assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[1][2] The substrate, this compound, contains a fluorescent reporter (7-methoxycoumarin, Mca) and a quencher (2,4-dinitrophenyl, Dnp) on the same peptide.[2][3] In its intact state, the quencher suppresses the fluorescence of the reporter. ACE2, a carboxypeptidase, cleaves the peptide bond between Proline and Lysine.[2][3] This separates the Mca from the Dnp, leading to an increase in fluorescence that is proportional to ACE2 activity. The fluorescence is typically measured at an excitation wavelength of around 320 nm and an emission wavelength of approximately 430 nm.[2]
Q2: Why am I observing high background fluorescence in my negative controls?
High background fluorescence can be caused by several factors:
-
Substrate Instability: The this compound substrate can degrade over time, especially if not stored correctly (at -20°C to -80°C, protected from light, and avoiding repeated freeze-thaw cycles).[3][4][5]
-
Non-Specific Cleavage: Other proteases in your sample (e.g., tissue lysates) may cleave the substrate.[6][7] The substrate this compound is not entirely specific to ACE2.[7][8]
-
Compound Interference: If screening compound libraries, some compounds can be autofluorescent, which interferes with the assay signal.[9][10] It is recommended to test compounds alone for any potential interference.[9]
Q3: My results are not consistent between experiments. What could be the cause?
Inconsistent results often stem from variability in assay conditions and reagent handling:
-
Substrate Concentration: Ensure the substrate is in excess throughout the experiment.[6] Recommended concentrations can range from 10 µM to 50 µM, and this may need to be optimized for your specific experimental setup.[6][11]
-
pH of Assay Buffer: ACE2 activity is highly dependent on pH. Optimal pH can vary between species (e.g., human vs. rodent ACE2) and can also affect inhibitor potency.[11] A pH of 6.5 has been shown to be optimal for rodent ACE2 activity and inhibitor sensitivity.[11]
-
Protein Concentration: The amount of protein lysate used should be optimized. Too much protein can lead to interference from other components in the lysate.[6]
-
Inhibitor Potency: The effectiveness of ACE2 inhibitors can be species-specific. For example, DX600 is a potent inhibitor of human ACE2 but less so for rodent ACE2 at certain pH levels.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Substrate degradation.[3] 2. Non-specific enzymatic activity.[6][7] 3. Autofluorescent compounds.[9][10] | 1. Aliquot the substrate upon receipt and avoid repeated freeze-thaw cycles. Store at -20°C to -80°C, protected from light.[3][4] 2. Include a control with a specific ACE2 inhibitor (e.g., MLN-4760 or DX600) to determine the portion of activity attributable to ACE2.[7][8] 3. Run a blank with the test compound alone to measure its intrinsic fluorescence. |
| Low or no signal | 1. Inactive ACE2 enzyme. 2. Insufficient substrate concentration.[6] 3. Incorrect buffer composition (e.g., missing ZnCl₂).[6][12] | 1. Use a fresh enzyme preparation or a positive control with recombinant ACE2. 2. Optimize the substrate concentration; typical ranges are 10-50 µM.[6] 3. Ensure the assay buffer contains essential components like ZnCl₂, as ACE2 is a metalloproteinase.[6][12] |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all components in each well. 3. Incubate the plate at a constant temperature (e.g., 37°C).[6] |
| Non-linear reaction progress | 1. Substrate depletion.[6] 2. Enzyme instability. | 1. Ensure the substrate concentration is not limiting. The reaction should be in the linear range.[13] 2. Check the stability of your ACE2 sample under the assay conditions. |
Experimental Protocols
Standard ACE2 Activity Assay Protocol
This protocol is a general guideline and may require optimization.
-
Prepare Assay Buffer: A common buffer consists of 50 mM MES, 300 mM NaCl, and 10 µM ZnCl₂, with the pH adjusted to 6.5 for rodent samples or 7.5 for human samples.[11][12]
-
Prepare ACE2 Samples: Dilute plasma, urine, or tissue homogenates in the assay buffer.[12] The optimal dilution factor should be determined empirically.[12]
-
Set up the Reaction Plate:
-
For each sample, prepare duplicate wells for total activity and duplicate wells for inhibitor control.
-
To the total activity wells, add your diluted sample.
-
To the inhibitor control wells, add your diluted sample and a specific ACE2 inhibitor (e.g., 10 µM DX600 or MLN-4760).[11]
-
Include a blank control with assay buffer instead of the sample.
-
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).[6] Protect this solution from light.[3]
-
Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.[6]
-
Fluorescence Measurement: Measure the fluorescence kinetically or at a fixed time point using a fluorescence plate reader with excitation at ~320 nm and emission at ~430 nm.[2]
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Calculate the ACE2-specific activity by subtracting the average fluorescence of the inhibitor control wells from the average fluorescence of the total activity wells.
Quantitative Data Summary
Table 1: Influence of pH on Rodent ACE2 Inhibition by DX600
| pH | Substrate Concentration | DX600 Concentration | % Inhibition of Rodent ACE2 |
| 7.5 | 10 µM | 10 µM | < 75% |
| 6.5 | 10 µM | 10 µM | ~97-98% |
| Data adapted from studies on species-specific inhibitor sensitivity.[11] |
Visualizations
Caption: Principle of the this compound FRET-based assay for ACE2 activity.
Caption: General experimental workflow for an this compound based ACE2 assay.
References
- 1. Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NSUWorks - Health Professions Division REACH Day: MCA-APK(DNP) IS NOT A SELECTIVE SUBSTRATE OF ANGIOTENSIN-CONVERTING ENZYME-2 [nsuworks.nova.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mca-Ala-Pro-Lys(Dnp)-OH solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Mca-Ala-Pro-Lys(Dnp)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a quenched fluorogenic substrate primarily used to detect the activity of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] The peptide incorporates a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the peptide by ACE2, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence. This allows for the quantification of ACE2 activity in various biological samples, including plasma, urine, and tissue homogenates from the heart and lungs.[1][2]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 305336-82-7 | [1][3][4] |
| Molecular Formula | C₃₂H₃₆N₆O₁₂ | [3] |
| Molecular Weight | 696.66 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
Q3: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | ≤ -20°C | Long-term | Store in a dry, dark place. |
| Stock Solution in Solvent | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered with this compound is achieving and maintaining its solubility in aqueous assay buffers. This guide provides a systematic approach to addressing these issues.
Problem: The this compound powder is difficult to dissolve.
| Possible Cause | Solution | Experimental Protocol |
| Inappropriate Solvent | The primary recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] An alternative is 1% Ammonium Hydroxide (NH₄OH). | Protocol for DMSO: 1. Weigh the desired amount of this compound powder. 2. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of up to 50 mg/mL.[1][2] 3. Vortex the solution vigorously. 4. For enhanced dissolution, sonicate the solution in an ultrasonic bath.[1][2] Protocol for 1% NH₄OH: 1. Prepare a 1% solution of NH₄OH in high-purity water. 2. Add the appropriate volume to the this compound powder. 3. Vortex thoroughly to dissolve. |
| Low Temperature | Increasing the temperature can aid in the dissolution of the peptide. | 1. After adding the solvent, gently warm the vial to 37°C. 2. Follow warming with vortexing or sonication to ensure complete dissolution. |
| Poor Quality Solvent | Water content in solvents like DMSO can significantly impact the solubility of hydrophobic peptides. | Always use fresh, anhydrous, high-purity solvents. It is recommended to use a freshly opened bottle of DMSO. |
Problem: The this compound precipitates after dilution into the aqueous assay buffer.
| Possible Cause | Solution | Recommendations |
| Poor Solubility in Aqueous Solutions | Peptides with hydrophobic moieties can be prone to precipitation when transferred from an organic solvent to an aqueous buffer. | - Minimize the percentage of organic solvent in the final assay volume. Aim for a final DMSO concentration of less than 1%. - Add the stock solution to the assay buffer while vortexing to ensure rapid and even dispersion. - Consider the use of a surfactant, such as Tween-20 or Triton X-100, in your assay buffer at a low concentration (e.g., 0.01-0.05%) to improve the solubility of the peptide. |
| Incorrect pH of the Buffer | The solubility of peptides is often pH-dependent. The net charge of the peptide can influence its interaction with the solvent. | - Experiment with slight adjustments to the pH of your assay buffer. Since this compound has a free carboxylic acid, a slightly basic pH might improve solubility. However, ensure the pH remains within the optimal range for ACE2 activity. |
| High Salt Concentration in Buffer | High salt concentrations can sometimes lead to the "salting out" of peptides. | - If your assay protocol allows, try reducing the salt concentration in the assay buffer. |
Solubility Data Summary
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL | Sonication recommended. Use of fresh, anhydrous DMSO is critical. | [1][2] |
| 1% NH₄OH | Data not specified | An alternative for preparing aqueous stock solutions. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Ultrasonic bath
-
Microcentrifuge tubes
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, repeat the sonication.
-
Aliquot the stock solution into smaller volumes in light-protective microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
ACE2 Activity Assay Protocol
This protocol is a general guideline and may require optimization based on the specific experimental conditions and sample type.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ACE2 enzyme or biological sample containing ACE2
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5)
-
ACE2 inhibitor (e.g., MLN-4760) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the assay buffer and equilibrate all reagents to the reaction temperature (e.g., 37°C).
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
In the wells of the 96-well plate, add the following:
-
Sample wells: Your ACE2-containing sample.
-
Negative control wells: A sample known to not contain ACE2 or buffer only.
-
Inhibitor control wells: Your ACE2-containing sample pre-incubated with an ACE2 inhibitor.
-
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) using an excitation wavelength of approximately 320-330 nm and an emission wavelength of 390-420 nm.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well. The ACE2-specific activity is the difference between the rate in the sample wells and the inhibitor control wells.
Visualizations
Experimental Workflow for ACE2 Activity Assay
Caption: Workflow for measuring ACE2 activity using this compound.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The central role of ACE2 in the Renin-Angiotensin System.
References
Technical Support Center: Mca-Ala-Pro-Lys(Dnp)-OH Fluorescence Plate Reader Assays
Welcome to the technical support center for assays utilizing the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Troubleshooting Guide
This section addresses common issues encountered during fluorescence plate reader assays with this compound in a question-and-answer format.
Issue 1: High Background Fluorescence
-
Question: My blank and negative control wells show high fluorescence readings. What are the possible causes and solutions?
-
Answer: High background fluorescence can obscure the signal from your enzymatic reaction. Here are common causes and their solutions:
-
Autofluorescence of Assay Components: The assay buffer, microplate, or even the test compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths of the Mca fluorophore.
-
Solution: Test each component of your assay in isolation to identify the source of the autofluorescence. If the buffer is the issue, try a different buffer system. For plates, always use black, opaque microplates for fluorescence assays to minimize background.[1][2][3] If test compounds are autofluorescent, include appropriate controls containing the compound without the enzyme to subtract the background.
-
-
Substrate Degradation: The this compound substrate can degrade over time, especially if exposed to light or harsh chemical conditions, leading to spontaneous fluorescence.
-
Solution: Protect the substrate from light by storing it in a dark, light-proof container and minimizing exposure during experiments. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Contaminated Reagents: Contamination of buffers or enzyme stocks with fluorescent substances or proteases can lead to high background.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
-
-
Issue 2: Low or No Signal
-
Question: I am not observing an increase in fluorescence over time in my experimental wells. What could be wrong?
-
Answer: A lack of signal suggests a problem with the enzymatic reaction or the instrument settings. Consider the following:
-
Incorrect Plate Reader Settings: The excitation and emission wavelengths, as well as the gain setting, may not be optimal for the Mca fluorophore.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Include a positive control with a known active enzyme to verify assay conditions.
-
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.
-
Solution: If you are testing biological samples, they may contain endogenous inhibitors. Perform a spike-in control by adding a known amount of active enzyme to a sample well to see if its activity is suppressed.
-
-
Issue 3: Inconsistent or Variable Readings
-
Question: I am seeing high variability between replicate wells. What are the common causes of this inconsistency?
-
Answer: Inconsistent readings can arise from pipetting errors, temperature fluctuations, or issues with the plate reader.
-
Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or sample can lead to significant differences in fluorescence.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of reagents to be dispensed into each well to minimize pipetting variability.
-
-
Temperature Effects: Enzyme activity is highly dependent on temperature. Inconsistent temperatures across the plate can lead to variable reaction rates.
-
Solution: Ensure the plate is uniformly equilibrated to the assay temperature before adding the final reagent to start the reaction. Use a plate reader with temperature control if available.
-
-
Well-to-Well Crosstalk: High signal in one well can "bleed" into adjacent wells, causing artificially high readings.[5]
-
Solution: Avoid placing very high-signal wells next to very low-signal or blank wells. If possible, leave an empty well between samples with expected large differences in signal.[5]
-
-
Frequently Asked Questions (FAQs)
1. What are the optimal excitation and emission wavelengths for this compound?
The fluorescent reporter group in this substrate is 7-methoxycoumarin-4-yl)acetyl (Mca). The optimal excitation wavelength is in the range of 320-328 nm, and the emission maximum is between 392-420 nm. It is recommended to perform a wavelength scan on your specific plate reader to determine the optimal settings for your instrument and assay conditions.
2. How should I prepare and store the this compound substrate?
The substrate is typically provided as a lyophilized powder. It should be reconstituted in a suitable solvent, such as DMSO or 1% NH4OH, to create a concentrated stock solution.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing the working solution, dilute the stock in the appropriate assay buffer immediately before use.
3. How do I generate a standard curve for this assay?
There are two common methods for generating a standard curve:
-
Enzyme Standard Curve: A standard curve can be generated using a known concentration of purified, active enzyme (e.g., recombinant ACE2).[5] A serial dilution of the enzyme is prepared and the initial reaction velocity (rate of fluorescence increase) is plotted against the enzyme concentration. This allows for the determination of the relative enzyme activity in unknown samples.
-
Cleaved Product Standard Curve: For a more precise quantification of the amount of product formed, a standard curve can be created using the cleaved fluorescent product, Mca-Ala-Pro-OH. A serial dilution of this standard is prepared and the fluorescence is measured. This allows for the conversion of relative fluorescence units (RFU) to the molar amount of product.
4. What are typical kinetic parameters for ACE2 with this compound?
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). However, reported Km values for human ACE2 with this substrate are in the micromolar range.
5. What is a good Z' factor for this assay?
The Z' factor is a statistical measure of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay. A value between 0 and 0.5 is acceptable, while a value below 0 suggests the assay is not reliable. For ACE2 assays, Z' factors greater than 0.7 have been reported, indicating a robust assay.
Data Presentation
Table 1: Instrument Settings for this compound Detection
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 320 - 328 nm | Perform a wavelength scan to optimize for your instrument. |
| Emission Wavelength | 392 - 420 nm | Perform a wavelength scan to optimize for your instrument. |
| Plate Type | Black, opaque | Minimizes background fluorescence and crosstalk.[1][2][3] |
| Read Mode | Top read (preferred) | Reduces interference from the plate bottom. |
| Gain Setting | Optimize based on positive control | Adjust to maximize signal without saturating the detector.[2][4] |
Table 2: ACE2 Kinetic Parameters with this compound
| Enzyme | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human ACE2 | ~76.6 | Varies | ~60.9 | ~7.9 x 10⁵ | [6] |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Standard ACE2 Activity Assay
-
Prepare Assay Buffer: A common assay buffer is 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5.
-
Prepare Reagents:
-
Dilute recombinant human ACE2 to the desired concentrations in assay buffer.
-
Prepare the this compound substrate working solution in assay buffer.
-
-
Assay Setup:
-
Add your enzyme (or sample) to the wells of a black 96-well plate.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Negative Control: Sample without enzyme.
-
Positive Control: A known concentration of active ACE2.
-
-
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 1 hour) using the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
Protocol 2: Generating a Standard Curve with Recombinant ACE2
-
Prepare a Serial Dilution of ACE2: Prepare a series of known concentrations of recombinant human ACE2 in the assay buffer.
-
Perform the ACE2 Activity Assay: Follow the steps in Protocol 1 for each concentration of the ACE2 standard.
-
Plot the Standard Curve: Plot the initial reaction velocity (V₀) on the y-axis against the corresponding ACE2 concentration on the x-axis.
-
Determine Unknown Concentrations: Use the equation of the linear regression from the standard curve to determine the enzyme activity in your unknown samples.
Mandatory Visualizations
Caption: Experimental workflow for a typical ACE2 activity assay.
Caption: Simplified ACE2 signaling pathway in the Renin-Angiotensin System.
Caption: Logical workflow for troubleshooting common assay issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 5. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Troubleshooting unexpected results with Mca-Ala-Pro-Lys(Dnp)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH.
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: No or Very Low Fluorescence Signal
-
Question: Why am I not observing an increase in fluorescence after adding my enzyme?
-
Answer: This issue can arise from several factors:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. It is recommended to handle enzymes on ice unless specified otherwise. Always use a positive control with a known active enzyme to verify assay setup.
-
Incorrect Assay Buffer: The pH, ionic strength, or cofactors in your buffer may not be optimal for enzyme activity. For ACE2, a typical buffer is 75 mM Tris with 1 M NaCl at pH 7.5.
-
Substrate Degradation: The substrate is light-sensitive and susceptible to degradation. It should be stored at -20°C or lower, protected from light, and aliquoted to avoid repeated freeze-thaw cycles[1].
-
Incorrect Plate Reader Settings: Ensure you are using the correct excitation and emission wavelengths for the cleaved Mca fluorophore (typically Ex/Em = 320/420 nm)[2][3].
-
Issue 2: High Background Fluorescence
-
Question: My negative control wells (without enzyme) show a high fluorescence signal. What could be the cause?
-
Answer: High background fluorescence can be caused by:
-
Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously in the assay buffer. Prepare fresh substrate solution and minimize the time it sits at room temperature before the assay.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or proteases. Use high-purity reagents and dedicated solutions for your assay[4].
-
Sample Interference: Components in your biological sample (e.g., cell lysate, plasma) may be autofluorescent at the measurement wavelengths. Run a sample blank (sample without substrate) to quantify this and subtract it from your measurements.
-
Light Exposure: As the substrate is light-sensitive, prolonged exposure to light can cause non-enzymatic cleavage, leading to increased background fluorescence. Protect the plate from light during incubation[1].
-
Issue 3: Inconsistent Results (High Variability) Between Replicates
-
Question: I'm observing significant variation in fluorescence readings between my replicate wells. How can I improve consistency?
-
Answer: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to large variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. Gently mix the plate after adding all components, avoiding the introduction of air bubbles.
-
Temperature Gradients: An uneven temperature across the microplate during incubation can affect enzyme kinetics. Ensure the plate is incubated in a stable temperature environment.
-
Well Position Effects: "Edge effects" in microplates can sometimes cause variability. If this is a concern, avoid using the outer wells of the plate for your assay.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal excitation and emission wavelengths for this compound assays?
-
Q2: How should I prepare and store the this compound stock solution?
-
Q3: Can I use this substrate with complex biological samples like cell lysates or plasma?
-
A3: Yes, this substrate is used for monitoring enzyme activity in samples like plasma, urine, heart, and lungs[6]. However, be aware that contaminating proteases in these samples may also cleave the substrate. It is crucial to include proper controls, such as using a specific inhibitor of your enzyme of interest, to confirm the measured activity is from the target enzyme.
-
-
Q4: What is the mechanism of action for this substrate?
-
A4: this compound is a Fluorescence Resonance Energy Transfer (FRET) substrate. The fluorescence of the Mca (7-methoxycoumarin) group is quenched by the nearby Dnp (2,4-dinitrophenyl) group. When an enzyme like ACE2 cleaves the peptide bond between the Mca and Dnp, they are separated, leading to an increase in fluorescence[1][7].
-
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| State | Fluorophore | Quencher | Excitation Max (nm) | Emission Max (nm) |
| Intact Substrate | Mca | Dnp | ~325 | Quenched |
| Cleaved Substrate | Mca | - | 320 - 328 | 390 - 420 |
Table 2: Recommended Storage Conditions
| Reagent | Storage Temperature | Special Instructions |
| This compound (Lyophilized) | -20°C | Protect from light |
| This compound (in DMSO) | -20°C to -80°C | Aliquot to avoid freeze-thaw; protect from light[1][5] |
| Purified Enzyme (e.g., ACE2) | -80°C | Follow manufacturer's recommendations; handle on ice |
Experimental Protocols
Protocol: ACE2 Activity Assay
This protocol provides a general guideline for measuring ACE2 activity in a 96-well plate format.
-
Reagent Preparation:
-
ACE2 Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5. Prepare fresh and keep at room temperature.
-
ACE2 Enzyme: Dilute recombinant ACE2 to the desired concentration in ACE2 Assay Buffer. Keep on ice.
-
Substrate Working Solution: Dilute the this compound stock solution (in DMSO) with ACE2 Assay Buffer to the final desired concentration (e.g., 50 µM)[8]. Protect from light.
-
(Optional) Inhibitor Solution: Prepare a stock of a specific ACE2 inhibitor (e.g., MLN-4760) in the appropriate solvent.
-
-
Assay Procedure:
-
Add 50 µL of ACE2 Assay Buffer to each well of a black 96-well microplate.
-
For inhibitor control wells, add 10 µL of the inhibitor solution. For other wells, add 10 µL of the inhibitor's solvent.
-
Add 20 µL of the diluted ACE2 enzyme solution to the appropriate wells. For negative control wells, add 20 µL of ACE2 Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity (Ex/Em = 320/420 nm) kinetically over a period of 30-60 minutes at 37°C.
-
The rate of increase in fluorescence (RFU/min) is proportional to the enzyme activity.
-
Calculate the specific activity by subtracting the rate of the negative control from the sample rates.
-
Visualizations
References
- 1. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 2. abcam.cn [abcam.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. bachem.com [bachem.com]
- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and temperature on Mca-Ala-Pro-Lys(Dnp)-OH stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the fluorogenic peptide substrate, Mca-Ala-Pro-Lys(Dnp)-OH, under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can lead to the degradation of the peptide backbone and the fluorescent Mca and quencher Dnp groups.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1][2] Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]
Q3: What is the recommended pH range for using this peptide in assays?
A3: While the optimal pH will depend on the specific enzyme being assayed, most enzymatic assays using this substrate are performed at a physiological pH range of 7.0 to 8.0. It is crucial to test a range of pH values to determine the optimal conditions for your specific experiment, keeping in mind that extremes in pH can compromise the peptide's integrity.
Q4: Can I use this compound at elevated temperatures?
A4: Caution should be exercised when using this peptide at temperatures significantly above room temperature for extended periods. High temperatures can accelerate the rate of hydrolysis of the peptide bonds and potentially lead to the degradation of the fluorophore and quencher. It is recommended to perform control experiments to assess the stability of the peptide at your desired assay temperature.
Q5: What are the signs of this compound degradation?
A5: Degradation of the peptide can manifest as a decrease in the signal-to-noise ratio in your assay, an increase in background fluorescence, or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Peptide Degradation: The peptide may have degraded due to improper storage or harsh experimental conditions (e.g., extreme pH, high temperature), leading to the separation of the Mca fluorophore from the Dnp quencher. 2. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent impurities. | 1. Verify Peptide Integrity: Run a control sample of the peptide on HPLC to check for degradation products. Use a fresh aliquot of the peptide. 2. Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and components. |
| Low or No Signal | 1. Peptide Degradation: The peptide may have degraded, rendering it unable to be cleaved by the enzyme. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Inactive Enzyme: The enzyme may have lost its activity. | 1. Use Fresh Peptide: Prepare a fresh working solution from a new aliquot. 2. Optimize Assay Conditions: Perform a matrix of experiments to determine the optimal pH, temperature, and buffer for your enzyme. 3. Check Enzyme Activity: Use a known, active batch of the enzyme or a different substrate to confirm enzyme activity. |
| Inconsistent Results | 1. Peptide Instability: The peptide may be degrading over the course of the experiment, especially in prolonged incubations. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Minimize Incubation Times: If possible, reduce the duration of the assay. 2. Aliquot Stock Solutions: Prepare and store the peptide in single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] |
Data Presentation
The stability of this compound can be quantitatively assessed by incubating the peptide under different pH and temperature conditions and measuring the percentage of intact peptide remaining over time using a method like High-Performance Liquid Chromatography (HPLC).
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Illustrative Stability of this compound (% Intact Peptide) after 24 hours
| pH | 4°C | 25°C (Room Temperature) | 37°C |
| 4.0 | 95% | 85% | 70% |
| 7.4 | >99% | 98% | 92% |
| 9.0 | 92% | 80% | 65% |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound at different pH and temperature conditions using HPLC.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers with different pH values (e.g., citrate for pH 4, phosphate for pH 7.4, carbonate-bicarbonate for pH 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final concentration of 100 µM.
-
Initial Time Point (T=0): Immediately after preparing the working solutions, inject an aliquot of each solution into the HPLC to determine the initial peak area of the intact peptide.
-
Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At various time points (e.g., 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact peptide from any degradation products.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample for each condition.
Visualizations
Caption: Workflow for assessing peptide stability.
Caption: Decision tree for troubleshooting assay issues.
References
Validation & Comparative
A Researcher's Guide to ACE2 Fluorogenic Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the study of Angiotensin-Converting Enzyme 2 (ACE2), the selection of an appropriate fluorogenic substrate is paramount for accurate and reliable enzymatic activity assessment. This guide provides an objective comparison of Mca-Ala-Pro-Lys(Dnp)-OH with other commercially available ACE2 fluorogenic substrates, supported by experimental data and detailed protocols to aid in your experimental design.
Introduction to ACE2 and Fluorogenic Assays
Angiotensin-Converting Enzyme 2 (ACE2) is a key carboxypeptidase in the Renin-Angiotensin System (RAS), playing a crucial role in cardiovascular physiology by converting angiotensin II to angiotensin-(1-7). Its significance has been further highlighted by its role as the primary receptor for the SARS-CoV-2 virus. Fluorogenic assays offer a sensitive and high-throughput method for measuring ACE2 activity, relying on substrates that emit a fluorescent signal upon enzymatic cleavage. These substrates typically consist of a peptide sequence recognized by ACE2, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by ACE2, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
Comparative Analysis of ACE2 Fluorogenic Substrates
The most widely utilized fluorogenic substrates for ACE2 are based on the Mca (7-methoxycoumarin-4-yl)acetyl) fluorophore and the Dnp (2,4-dinitrophenyl) quencher. This section provides a comparative overview of the key performance characteristics of this compound and its primary alternative, Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH.
Quantitative Performance Data
The selection of a substrate is often dictated by its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity Notes |
| This compound | 76.6[1] | 60.9[1] | 7.9 x 10⁵[1] | High specificity for ACE2. Not reported to be cleaved by other common proteases like caspase-1.[2] |
| Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | Not explicitly found | Not explicitly found | Not explicitly found | Lower specificity. Known to be cleaved by caspase-1 and ACE1, which can lead to higher background signals in certain samples.[2] |
Note: The kinetic data for Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH with ACE2 is not as readily available in the literature, which may suggest a preference for the more specific this compound in dedicated ACE2 activity assays.
Experimental Protocols
Accurate and reproducible results are contingent on a well-defined experimental protocol. Below is a generalized protocol for an ACE2 activity assay using a fluorogenic substrate, which should be optimized for your specific experimental conditions.
General ACE2 Activity Assay Protocol
1. Reagent Preparation:
-
ACE2 Assay Buffer: 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl₂. Prepare fresh.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., this compound) in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in ACE2 Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).
-
Recombinant ACE2 Enzyme (for standard curve): Prepare serial dilutions of a known concentration of recombinant human ACE2 in ACE2 Assay Buffer.
-
ACE2 Inhibitor (for control): Prepare a stock solution of a specific ACE2 inhibitor, such as MLN-4760, in an appropriate solvent.
2. Assay Procedure:
-
To the wells of a black, flat-bottom 96-well plate, add 50 µL of your sample (e.g., cell lysate, tissue homogenate, or purified enzyme).
-
For negative controls, pre-incubate samples with an ACE2 inhibitor for 15-30 minutes at room temperature.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at an excitation wavelength of ~320-330 nm and an emission wavelength of ~390-420 nm.
-
The rate of increase in fluorescence is proportional to the ACE2 activity in the sample.
3. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve (ΔRFU/Δt).
-
If a standard curve with known concentrations of recombinant ACE2 was included, you can quantify the ACE2 activity in your samples.
-
Subtract the rate of the inhibitor-treated control wells from the corresponding sample wells to determine the specific ACE2 activity.
Visualizing Key Pathways and Workflows
To better understand the context of ACE2 activity and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
ACE2 in the Renin-Angiotensin System
Caption: The central role of ACE2 in the Renin-Angiotensin System (RAS).
Experimental Workflow for ACE2 Activity Assay
Caption: A typical workflow for measuring ACE2 activity using a fluorogenic substrate.
Concluding Remarks
The choice of a fluorogenic substrate for ACE2 activity assays has a significant impact on the quality and reliability of the obtained data. This compound stands out due to its high specificity for ACE2, which minimizes off-target effects and reduces background fluorescence, a common issue with less specific substrates like Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH. For researchers aiming for precise and reproducible measurements of ACE2 activity, particularly in complex biological samples, this compound is the recommended choice based on the available experimental evidence. The provided protocols and diagrams serve as a foundational resource for developing and executing robust ACE2 activity assays in your research endeavors.
References
A Researcher's Guide: Validating Enzyme Activity Assays with ELISA
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on validating results from the Mca-Ala-Pro-Lys(Dnp)-OH enzymatic assay using the Enzyme-Linked Immunosorbent Assay (ELISA). We will explore the distinct principles of each method, present detailed experimental protocols, and offer a clear framework for correlating the data to ensure the specificity and accuracy of your findings.
The this compound assay is a fluorogenic method used to measure the enzymatic activity of specific proteases. It utilizes a peptide substrate that is cleaved by the enzyme of interest, leading to a measurable fluorescent signal. While this provides crucial information on enzyme function, it does not quantify the absolute amount of the enzyme protein.
Conversely, ELISA is an immunoassay designed to measure the quantity of a specific protein or antigen in a sample.[1] By using specific antibodies, ELISA can determine the concentration of the target enzyme with high precision.
Validating the activity assay with ELISA is a critical step, particularly when working with complex biological samples like cell lysates or plasma, where multiple proteases could potentially cleave the substrate.[2] This dual-method approach confirms that the measured enzymatic activity directly correlates with the concentration of the target enzyme, thereby validating that the signal is not an artifact of off-target enzymatic action.
Comparative Overview of Assay Principles
The two methods provide complementary data: one measures "what the enzyme is doing" (activity), and the other measures "how much enzyme is there" (quantity).
| Feature | This compound Assay | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Parameter Measured | Enzyme Activity (kinetic rate) | Enzyme Quantity (concentration) |
| Principle | Fluorescence Resonance Energy Transfer (FRET).[3] Cleavage of a quenched fluorogenic peptide substrate by an active enzyme results in a fluorescent signal.[2] | Antigen-antibody binding. A specific antibody captures the target protein, which is then detected by another enzyme-linked antibody, producing a colorimetric or fluorescent signal.[1] |
| Primary Output | Relative Fluorescence Units per unit of time (RFU/min) | Absorbance or Fluorescence units, converted to concentration (e.g., ng/mL) via a standard curve. |
| Key Reagents | Fluorogenic Peptide Substrate (e.g., this compound), Assay Buffer, Purified Enzyme (for standard) | Capture Antibody, Detection Antibody, Enzyme-conjugated Secondary Antibody, Substrate (e.g., TMB, AttoPhos), Recombinant Protein Standard.[1] |
| Assay Specificity | Dependent on the selectivity of the peptide substrate for the target enzyme. Can be susceptible to off-target cleavage.[2] | High, determined by the specificity of the primary antibodies for the target protein epitope. |
| Primary Application | Screening for enzyme inhibitors, studying enzyme kinetics, measuring functional enzyme levels. | Quantifying protein concentration in various samples, biomarker discovery, diagnostic assays. |
Visualization of Assay Workflows
To better understand the underlying mechanisms, the following diagrams illustrate the principles of the FRET-based activity assay and a standard sandwich ELISA.
Caption: Principle of the this compound FRET assay.
Caption: Workflow of a typical sandwich ELISA protocol.
Experimental Protocols
Here we provide detailed methodologies for performing both assays on a given sample. For this guide, we will use Angiotensin-Converting Enzyme 2 (ACE2) as the target enzyme, as this compound is a known substrate for its activity.[4][5][6]
Protocol 1: ACE2 Activity Assay using this compound
This protocol is adapted from standard fluorogenic peptide substrate assays.[2]
Materials:
-
This compound substrate
-
Recombinant human ACE2 (for standard curve)
-
ACE2 Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)[2]
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 320-330 nm, Emission: 390-405 nm)
-
Test samples (e.g., cell lysates, plasma)
Procedure:
-
Prepare Standards: Create a standard curve by performing serial dilutions of the recombinant ACE2 in ACE2 Assay Buffer.
-
Prepare Substrate: Reconstitute and dilute the this compound substrate in ACE2 Assay Buffer to the desired final concentration (typically 10-20 µM). Protect from light.[2]
-
Plate Layout: Add 50 µL of standards, controls, and test samples to the appropriate wells of the black 96-well plate.
-
Initiate Reaction: Add 50 µL of the prepared substrate solution to all wells to start the enzymatic reaction. The total volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the blank (buffer only) from all readings.
-
Plot the rates of the ACE2 standards against their concentrations to generate a standard curve.
-
Determine the enzymatic activity in the test samples by interpolating their rates from the standard curve.
-
Protocol 2: ACE2 Quantification by Sandwich ELISA
This is a general protocol for a sandwich ELISA.[7][8]
Materials:
-
ACE2-specific capture and detection antibodies
-
Recombinant human ACE2 (for standard curve)
-
96-well microtiter plate (e.g., high-bind)
-
Coating Buffer (e.g., 0.1 M Carbonate buffer, pH 9.5)[9]
-
Blocking Buffer (e.g., 3% BSA in PBST)[8]
-
Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)[1]
-
Streptavidin-HRP (if using a biotinylated detection antibody)
-
TMB Substrate
-
Stop Solution (e.g., 1 M HCl)[9]
-
Microplate reader (450 nm)
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[7]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of the recombinant ACE2 standard. Add 100 µL of standards and test samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL of diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of diluted Streptavidin-HRP and incubate for 30 minutes in the dark.
-
Washing: Perform a final, more stringent wash (5 times).
-
Develop Signal: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
Data Analysis:
-
Subtract the average blank absorbance from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the ACE2 concentration in the test samples by interpolating their absorbance values from the standard curve.
-
Data Presentation and Validation
The ultimate goal is to correlate the data from both assays. A successful validation will show a strong positive correlation between the enzyme activity (from the Mca assay) and the enzyme concentration (from the ELISA).
Caption: Logical workflow for validating assay results.
Example Validation Data
The table below presents hypothetical data from a set of cell lysate samples, demonstrating how results from the two assays can be compared.
| Sample ID | ACE2 Activity (RFU/min) | ACE2 Concentration (ng/mL) | Calculated Specific Activity (Activity/Concentration) |
| Control 1 | 5.2 | 0.15 | 34.7 |
| Control 2 | 6.1 | 0.18 | 33.9 |
| Treated 1 | 45.8 | 1.30 | 35.2 |
| Treated 2 | 52.3 | 1.51 | 34.6 |
| Treated 3 | 98.1 | 2.75 | 35.7 |
| Treated 4 | 105.6 | 3.01 | 35.1 |
In this example, the data shows a clear dose-dependent increase in both ACE2 activity and concentration in the "Treated" samples. Critically, the calculated specific activity remains relatively constant across all samples, indicating that the activity measured by the this compound assay is directly attributable to the amount of ACE2 protein quantified by the ELISA. This strong correlation validates the specificity of the activity assay for this sample type.
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. ulab360.com [ulab360.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
Mca-Ala-Pro-Lys(Dnp)-OH: A Highly Specific Fluorogenic Substrate for ACE2 with Minimal MMP Cross-Reactivity
For researchers in drug discovery and related scientific fields, the accurate measurement of angiotensin-converting enzyme 2 (ACE2) activity is critical. The fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH has emerged as a key tool for this purpose. This guide provides a comparative analysis of its specificity for ACE2 over other related proteases, particularly matrix metalloproteinases (MMPs), supported by available kinetic data and detailed experimental protocols.
The substrate, this compound, is a FRET (Förster Resonance Energy Transfer) peptide. Its design incorporates a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between proline and lysine by ACE2, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[1][2] This direct relationship between fluorescence and enzymatic activity allows for sensitive and continuous monitoring of ACE2 function.
Superior Specificity for ACE2
This compound is widely recognized in the scientific literature as a specific substrate for ACE2.[1] Extensive searches for kinetic data on the hydrolysis of this substrate by a broad range of matrix metalloproteinases (MMPs) have yielded no significant findings of cross-reactivity. This lack of evidence for MMP-mediated cleavage strongly suggests a high degree of specificity of this compound for ACE2.
While direct comparative kinetic data (kcat/Km) with a panel of MMPs is not available in the literature, the existing data for ACE2 highlights its efficiency as a substrate for this enzyme.
Kinetic Parameters for ACE2
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Enzyme | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| ACE2 | Human | 22.0 ± 0.3 | N/A | N/A | [3] |
| ACE2 | Mouse | 17.4 ± 0.4 | N/A | N/A | [3] |
| ACE2 | Rat | 17.8 ± 0.4 | N/A | N/A | [3] |
| MMPs (Various) | N/A | N/A | N/A | No reported hydrolysis | N/A |
N/A: Not available in the reviewed literature. The absence of reported hydrolysis of this compound by MMPs in published studies suggests high specificity for ACE2.
Alternative Substrates and their Cross-Reactivity
It is noteworthy that another commonly used fluorogenic substrate, Mca-YVADAPK(Dnp)-OH, is known to be cleaved by both ACE2 and caspase-1, highlighting the importance of selecting a truly specific substrate for accurate results.[4][5][6] The data strongly supports this compound as the more specific choice for ACE2 activity assays.
Experimental Protocols
ACE2 Activity Assay Protocol
This protocol is a general guideline for measuring ACE2 activity in tissue or cell lysates using this compound.
Materials:
-
ACE2 Assay Buffer: 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl₂.
-
Lysis Buffer: ACE2 Assay Buffer containing 0.5% Triton X-100 and a protease inhibitor cocktail.
-
Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
-
ACE2 Positive Control: Recombinant ACE2 enzyme.
-
ACE2 Inhibitor (optional): For confirming specificity.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the ACE2 enzyme.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add your sample lysate to the desired wells.
-
Include wells for a blank (Lysis Buffer only), a positive control (recombinant ACE2), and optionally, a negative control (sample with a specific ACE2 inhibitor).
-
Adjust the volume in each well with ACE2 Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare the substrate working solution by diluting the 10 mM stock solution of this compound in ACE2 Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Mca (typically Ex/Em = 320/400 nm).
-
Measure the fluorescence intensity kinetically over a set period at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
-
The ACE2 activity is proportional to the rate of increase in fluorescence.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the enzymatic cleavage of the substrate and the general experimental workflow.
Caption: Enzymatic cleavage of this compound by ACE2.
Caption: General workflow for an ACE2 enzymatic assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 5. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 6. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate (ES007) by R&D Systems, Part of Bio-Techne [bio-techne.com]
The Superiority of Mca-Ala-Pro-Lys(Dnp)-OH in Advancing ACE2 Research: A Comparative Guide
For Immediate Release
In the landscape of Angiotensin-Converting Enzyme 2 (ACE2) research, the selection of appropriate tools is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH with other available alternatives, offering researchers, scientists, and drug development professionals a clear rationale for its preferential use. Through a detailed examination of performance data and experimental protocols, we highlight the distinct advantages of this compound in characterizing ACE2 activity and screening for potential inhibitors.
Unveiling the Mechanism: How this compound Illuminates ACE2 Activity
This compound is a highly specific quenched fluorogenic substrate designed for the sensitive detection of ACE2 activity.[1] Its operational principle is based on Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between proline and lysine by ACE2, the Mca fluorophore is liberated from the quenching effects of Dnp, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of ACE2 catalysis.
Caption: Mechanism of this compound cleavage by ACE2.
Performance Comparison: this compound vs. Alternatives
The selection of a substrate is a critical determinant of assay sensitivity and specificity. While other fluorogenic substrates for ACE2 exist, such as Mca-YVADAPK(Dnp)-OH, evidence suggests that this compound offers superior specificity. The longer peptide sequence of Mca-YVADAPK(Dnp)-OH makes it susceptible to cleavage by other proteases, such as caspase-1, which can lead to higher background signals and less reliable data.[2][3]
Quantitative Data Summary
For a precise evaluation, a direct comparison of kinetic parameters is essential. The following table summarizes the available kinetic data for this compound with ACE2.
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Human ACE2 | 76.6 | 60.9 | 7.9 x 105 |
Data sourced from a study by Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism.[2]
The catalytic efficiency (kcat/Km) of ACE2 for this compound underscores its utility as a sensitive substrate for kinetic studies and inhibitor screening.
A Powerful Tool for Inhibitor Screening
The specificity of this compound makes it an ideal substrate for high-throughput screening (HTS) of ACE2 inhibitors. The following table provides IC50 values for known ACE2 inhibitors determined using assays with this compound.
| Inhibitor | Enzyme | Substrate Concentration | IC50 |
| MLN-4760 | Human ACE2 | 50 µM this compound | 0.44 nM |
| DX600 | Human ACE2 | 50 µM this compound | ~0.08 µM |
| DX600 | Rodent ACE2 | 50 µM this compound | ~1.3 µM |
| DX600 | Rodent ACE2 | 10 µM this compound | ~0.7 µM |
IC50 value for MLN-4760 sourced from Merck Millipore. IC50 values for DX600 sourced from a study on species-specific inhibitor sensitivity.[4]
These data demonstrate the utility of this compound in quantifying the potency of a diverse range of ACE2 inhibitors.
Experimental Protocols
To facilitate the adoption of this superior substrate, we provide a detailed protocol for a standard ACE2 inhibitor screening assay.
Protocol: ACE2 Inhibitor Screening Assay
1. Reagent Preparation:
-
ACE2 Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100, pH 6.5.
-
Recombinant Human ACE2: Prepare a stock solution in ACE2 Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.5 ng/µl is recommended.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Further dilute in ACE2 Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).
-
Test Inhibitors and Controls: Prepare a dilution series of the test inhibitor in ACE2 Assay Buffer. Include a positive control inhibitor (e.g., MLN-4760) and a no-inhibitor (vehicle) control.
2. Assay Procedure:
Caption: Experimental workflow for ACE2 inhibitor screening.
-
Add 5 µl of the test inhibitor or control solution to the wells of a 96-well black microplate.
-
Add 20 µl of the diluted ACE2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µl of the this compound substrate solution to each well. The final reaction volume will be 50 µl.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission at approximately 405 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme) from all experimental wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Logical Framework for Substrate Selection in ACE2 Research
The decision-making process for selecting an appropriate ACE2 substrate should be guided by the specific requirements of the experiment. The following diagram illustrates the logical flow leading to the selection of this compound for most applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Mca-Ala-Pro-Lys(Dnp)-OH Assays for Researchers
This guide provides a comprehensive comparison of the reproducibility of the Mca-Ala-Pro-Lys(Dnp)-OH assay across different laboratories. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this common fluorogenic assay and presents data from alternative methods to offer a complete picture for informed decision-making in experimental design.
Introduction to this compound Assays
The this compound assay is a widely used method for measuring the activity of certain proteases, most notably Angiotensin-Converting Enzyme 2 (ACE2).[1][2] This assay utilizes a synthetic peptide substrate that is internally quenched. The peptide, this compound, consists of a fluorescent reporter molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp to the Mca group suppresses the fluorescence through a process known as Fluorescence Resonance Energy Transfer (FRET). When a target enzyme cleaves the peptide bond between the fluorophore and the quencher, the Mca is liberated from the quenching effect of the Dnp, resulting in an increase in fluorescence that can be measured over time. This increase in fluorescence is directly proportional to the enzymatic activity.
Reproducibility of the this compound Assay
While a formal multi-laboratory collaborative study on the reproducibility of the this compound assay has not been identified in the public literature, data from individual laboratory validations provide valuable insights into its performance. The precision of an assay is typically evaluated in two ways: intra-assay precision (within-run reproducibility) and inter-assay precision (between-run reproducibility), both of which are expressed as the coefficient of variation (CV%).
A study by Pedersen et al. provides a detailed method for measuring ACE2 activity in biological fluids using an intramolecularly quenched fluorogenic substrate. Their validation data for various sample types are summarized in the table below.[3]
| Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Human Urine | 1.43 | 7.01 |
| Mouse Urine | 4.39 | 13.17 |
| Mouse Proximal Tubular Cell Culture Medium | 2.52 | 9.87 |
| Mouse Plasma | 3.11 | 10.55 |
Table 1: Reproducibility of a Fluorogenic ACE2 Activity Assay in Different Biological Samples. Data extracted from Pedersen et al.[3]
These values indicate good to acceptable reproducibility, with intra-assay CVs generally below 5% and inter-assay CVs mostly around 10%. It is important to note that reproducibility can be influenced by the biological matrix, with more complex samples like plasma and urine potentially leading to higher variability.
Comparison with Alternative Assays
To provide a broader context for the performance of the this compound assay, this section compares it with an alternative method for measuring ACE2 activity: mass spectrometry-based assays.
Mass Spectrometry-Based ACE2 Activity Assays
Mass spectrometry (MS)-based assays offer a highly specific and sensitive alternative for measuring ACE2 activity by directly detecting the cleavage of its natural substrate, Angiotensin II, into Angiotensin (1-7).[4][5][6] This method avoids the potential for artifacts associated with synthetic substrates.
| Assay Method | Principle | Reported Reproducibility | Advantages | Disadvantages |
| This compound Assay | FRET-based cleavage of a synthetic fluorogenic peptide. | Intra-assay CV: 1.43-4.39%Inter-assay CV: 7.01-13.17%[3] | High-throughput, continuous monitoring, relatively simple setup. | Potential for interference from fluorescent compounds, use of an artificial substrate may not fully reflect native enzyme activity. |
| Mass Spectrometry-Based Assay | Direct quantification of the natural substrate (Angiotensin II) and its product (Angiotensin 1-7). | RSD for cell lysate: 2.5%RSD for single-cell analysis: 33.3% | High specificity, uses natural substrate, multiplexing capabilities. | Lower throughput, requires specialized equipment and expertise, can be more time-consuming. |
Table 2: Comparison of this compound Assay with Mass Spectrometry-Based Assay for ACE2 Activity.
Experimental Protocols
This compound Assay Protocol for ACE2 Activity
This protocol is a generalized representation based on methodologies described in the literature.[3][7] Researchers should optimize conditions for their specific experimental setup.
Materials:
-
This compound substrate
-
Recombinant ACE2 enzyme (for standard curve)
-
Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5)
-
ACE2 inhibitor (e.g., MLN-4760) for specificity control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Prepare Reagents: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO or 1% NH₄OH) to create a stock solution. Prepare serial dilutions of the recombinant ACE2 enzyme in assay buffer to generate a standard curve.
-
Set up the Reaction: In a 96-well black microplate, add the sample (e.g., cell lysate, plasma, urine) to the wells. For each sample, prepare a parallel well containing an ACE2 inhibitor to determine background fluorescence.
-
Initiate the Reaction: Add the this compound substrate to all wells to a final concentration typically in the low micromolar range.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity kinetically over a period of 30 minutes to 2 hours using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of increase in fluorescence (RFU/min) for each well. Subtract the rate of the inhibitor-containing wells from the corresponding sample wells to obtain the specific ACE2 activity. Use the standard curve to quantify the ACE2 activity in the samples.
Visualizing the Assay Principle and Biological Pathway
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: Workflow for the this compound assay.
Caption: Principle of the FRET-based this compound assay.
Conclusion
The this compound assay demonstrates good to acceptable reproducibility for the measurement of ACE2 activity in various biological samples, as evidenced by intra- and inter-assay CVs reported in single-laboratory studies. While it offers advantages in terms of throughput and ease of use, researchers should be aware of potential matrix effects and the fact that it employs a synthetic substrate. For studies requiring the highest level of specificity and the use of a natural substrate, mass spectrometry-based assays provide a powerful, albeit lower-throughput, alternative. The choice of assay should be guided by the specific research question, available resources, and the required level of precision and accuracy. As with any assay, individual laboratory validation is crucial to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. New mass spectrometric assay for angiotensin-converting enzyme 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mca-Ala-Pro-Lys(Dnp)-OH and Other Mca-Dnp Peptide Substrates for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic peptide substrate Mca-Ala-Pro-Lys(Dnp)-OH with other commonly used Mca-Dnp peptide substrates. This information is intended to assist researchers in selecting the most appropriate substrate for their specific protease activity assays.
Introduction to Mca-Dnp Peptide Substrates
Mca-Dnp peptide substrates are powerful tools for measuring the activity of various proteases. These substrates employ the principle of Fluorescence Resonance Energy Transfer (FRET). They consist of a peptide sequence specific to a particular enzyme, flanked by a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of Mca's fluorescence.[1][2] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, resulting in an increase in fluorescence that can be monitored in real-time.[1][3] This method allows for a continuous and highly sensitive measurement of enzyme kinetics.[4][5]
This compound: A Substrate for ACE2
This compound is a specific fluorogenic substrate for Angiotensin-Converting Enzyme 2 (ACE2).[6][7][8] ACE2 is a key enzyme in the renin-angiotensin system and also serves as the receptor for the SARS-CoV-2 virus.[6] Therefore, this substrate is widely used to detect ACE2 activity in various biological samples, including plasma, urine, heart, and lung tissues.[8]
Comparison with Other Mca-Dnp Peptide Substrates
While this compound is specific for ACE2, a variety of other Mca-Dnp substrates have been designed to target different proteases, primarily Matrix Metalloproteinases (MMPs) and caspases. The choice of substrate depends on the specific enzyme being investigated. The following table summarizes the properties and kinetic parameters of this compound in comparison to other notable Mca-Dnp substrates.
| Substrate Name | Target Enzyme(s) | Peptide Sequence | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| This compound | ACE2 | Ala-Pro-Lys | Not specified in results | ~325 | ~393 |
| Mca-YVADAPK(Dnp)-OH | Caspase-1, ACE2 | Tyr-Val-Ala-Asp-Ala-Pro-Lys | Not specified in results | ~325 | ~393 |
| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMPs (e.g., MMP-1, -2, -7, -8, -9, -13, -14) | Pro-Leu-Gly-Leu | Varies by MMP | ~325 | ~393-400 |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) | MMP-3, MMP-9 | Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys | 218,000 (for MMP-3) | ~328 | ~420 |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | Collagenases (MMP-1, -8, -13), MT1-MMP | Lys-Pro-Leu-Gly-Leu | Higher than FS-1 | ~325 | ~400 |
| Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH₂ | MMP-14 | Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg | Not specified in results | Not specified | Not specified |
| Mca-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH₂ | Cathepsin E | Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys | 10,200 | ~328 | ~393 |
Note: The kinetic parameters (kcat/Km) are highly dependent on the specific enzyme and assay conditions. The values presented are for reference and may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments involving Mca-Dnp peptide substrates.
General Protocol for Protease Activity Assay using Mca-Dnp Substrates
This protocol can be adapted for various proteases by modifying the buffer composition and substrate concentration.
1. Reagent Preparation:
-
Assay Buffer: The composition of the assay buffer should be optimized for the specific protease.
-
For ACE2: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8.[6]
-
For MMPs: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
-
Substrate Stock Solution: Dissolve the Mca-Dnp peptide substrate in an appropriate solvent (e.g., DMSO or 1% NH₄OH for this compound) to a stock concentration of 1-10 mM.[6][9] Store aliquots at -20°C or -80°C, protected from light.[6]
-
Enzyme Solution: Prepare a stock solution of the purified or recombinant enzyme in the assay buffer. The final concentration used in the assay will depend on the enzyme's activity.
-
Inhibitor Solution (Optional): If screening for inhibitors, prepare a stock solution of the inhibitor in a suitable solvent.
2. Assay Procedure:
-
Set up a 96-well black microplate.
-
Add the following to each well:
-
Assay Buffer
-
Enzyme solution (or biological sample containing the enzyme)
-
Inhibitor solution or vehicle control
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the Mca-Dnp substrate solution to each well. The final substrate concentration is typically in the low micromolar range.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
Calculate the initial velocity of the reaction (RFU/min).
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax using the Michaelis-Menten equation.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and processes, the following diagrams illustrate the FRET-based assay workflow, the enzymatic cleavage of the substrate, and the relevant signaling pathways.
References
- 1. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro Mca-Ala-Pro-Lys(Dnp)-OH Assay Data with In Vivo Efficacy
A Guide for Researchers in Drug Discovery and Development
The fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH is a widely utilized tool for the in vitro assessment of Angiotensin-Converting Enzyme 2 (ACE2) activity. Its high sensitivity and specificity make it an excellent choice for screening and characterizing potential ACE2 inhibitors and activators. However, a crucial step in the drug development pipeline is establishing a clear correlation between in vitro enzymatic activity and in vivo physiological effects. This guide provides a comparative analysis of how data generated from the this compound assay can be predictive of in vivo outcomes, supported by experimental data from preclinical studies.
Understanding the In Vitro to In Vivo Correlation (IVIVC) for ACE2 Modulators
Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for validating therapeutic targets and guiding the selection of lead compounds. For ACE2, this involves demonstrating that the potency of a modulator (inhibitor or activator) in the this compound assay translates to a measurable and dose-dependent physiological response in animal models of disease. While a perfect linear correlation is not always achievable due to complex pharmacokinetic and pharmacodynamic factors, the available data for several ACE2 modulators demonstrate a strong predictive value of the in vitro assay.
This guide will explore the correlation through the lens of both ACE2 inhibitors and activators that have been characterized using the this compound assay and subsequently evaluated in vivo.
Quantitative Comparison of In Vitro and In Vivo Data
The following tables summarize the in vitro potency of selected ACE2 modulators as determined by the this compound assay and their corresponding observed effects in in vivo studies.
Table 1: In Vitro Inhibition of ACE2 and In Vivo Applications
| Compound | In Vitro Parameter (this compound Assay) | In Vivo Model | In Vivo Application/Effect |
| DX600 | IC50: ~0.09 µM (human ACE2), ~7 µM (rodent ACE2)[1] | Transgenic hACE2 murine model | Specific binding in heart, liver, lungs, and intestine observed in PET imaging studies.[2] |
| MLN-4760 | Potent and reversible inhibitor (pIC50 of 8.19)[3][4] | Wild-type and ACE2 knockout mice | Used to confirm ACE2-dependent effects in vivo; prevents blood pressure effects of presumed ACE2 activators in some studies.[5] |
Table 2: In Vitro Activation of ACE2 and In Vivo Efficacy
| Compound | In Vitro Parameter (this compound Assay) | In Vivo Model | In Vivo Efficacy |
| Xanthenone (XNT) | Reported ACE2 activator. | Rat model of monocrotaline-induced pulmonary hypertension. | Subcutaneous infusion of 2.5 mcg/h for 28 days resulted in a 20% reduction in right ventricular systolic pressure.[6] |
| H4 | Identified as a novel ACE2 activator from an FDA-approved drug library screen.[7][8][9] | Mouse model of bacterial infection-induced lung inflammation. | Mitigated lung inflammation and modulated neutrophil infiltration.[7][8][9] |
| Bile Acid Derivatives (e.g., BAR708, BAR107) | Significantly increased ACE2 activity, comparable to the known activator DIZE.[10] | --- | Preclinical studies with the reference compound DIZE have shown protective effects in models of hypertension, myocardial infarction, and kidney disease.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of both in vitro and in vivo studies.
This compound Assay for ACE2 Activity
Objective: To measure the enzymatic activity of ACE2 in vitro and determine the inhibitory or activating potential of test compounds.
Materials:
-
Recombinant human or rodent ACE2
-
This compound substrate
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2)[1]
-
ACE2 inhibitor (e.g., DX600 or MLN-4760) for specificity control[1]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)[1]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the recombinant ACE2 enzyme to the assay buffer.
-
Add the test compound or vehicle control to the respective wells.
-
To determine specificity, include wells with a known ACE2 inhibitor.
-
Initiate the enzymatic reaction by adding the this compound substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals.
-
Calculate the rate of substrate hydrolysis. For inhibitors, determine the IC50 value, and for activators, determine the EC50 or percent activation relative to a control.
In Vivo Model of Pulmonary Hypertension
Objective: To evaluate the therapeutic efficacy of an ACE2 activator in a rat model of pulmonary hypertension.
Animal Model: Male Sprague-Dawley rats.
Induction of Disease: A single subcutaneous injection of monocrotaline (MCT).
Treatment Protocol:
-
Following MCT injection, implant osmotic minipumps for continuous subcutaneous infusion of the test compound (e.g., XNT at 2.5 mcg/h) or vehicle for 28 days.[6]
Efficacy Endpoint:
-
At the end of the treatment period, measure the right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Assess right ventricular hypertrophy by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).
Visualizing the Correlation: Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by clear visualizations.
Caption: ACE2 counter-regulates the classical RAS pathway.
Caption: Workflow for establishing IVIVC for ACE2 modulators.
Conclusion
The this compound assay serves as a robust and reliable platform for the initial identification and characterization of ACE2 modulators. The presented data for compounds like DX600, MLN-4760, XNT, and H4 demonstrate that in vitro potency can be a strong predictor of in vivo activity. By carefully designing and executing both in vitro and in vivo experiments, researchers can effectively bridge the gap between enzymatic assays and preclinical efficacy, accelerating the development of novel therapeutics targeting the ACE2 pathway. The provided experimental frameworks and visualizations offer a guide for structuring such comparative studies and interpreting the resulting data in a meaningful context for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation and Pilot Clinical Study of 18F-Labeled Inhibitor Peptide for Noninvasive Positron Emission Tomography Mapping of Angiotensin Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Discovery, validation, and prodrug design of an ACE2 activator for treating bacterial infection-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, validation, and prodrug design of an ACE2 activator for treating bacterial infection-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Bile Acid Derivatives as Potent ACE2 Activators by Virtual Screening and Essential Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mca-Ala-Pro-Lys(Dnp)-OH: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Mca-Ala-Pro-Lys(Dnp)-OH, a fluorogenic substrate used in enzyme activity assays. While a Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, a comprehensive understanding of its constituent parts—a dinitrophenyl (Dnp) group and a coumarin (Mca) derivative—necessitates a cautious and informed approach to its disposal.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Understanding the Components: A Tale of Two Moieties
This compound is a complex molecule comprised of a peptide sequence linked to two key chemical groups:
-
7-methoxycoumarin-4-yl)acetyl (Mca): A derivative of coumarin, a class of compounds found in many plants. While some coumarins are used in fragrances and pharmaceuticals, they can also be present in wastewater and require proper degradation.
-
2,4-dinitrophenyl (Dnp): This group is derived from 2,4-dinitrophenol (DNP), a compound known for its toxicity and potential for explosiveness when in a dry state.[1][2] Although the entire this compound molecule is not classified as hazardous, the presence of the Dnp moiety warrants careful handling and disposal to mitigate any potential risks.
Step-by-Step Disposal Procedure
The following procedure is designed to ensure the safe and compliant disposal of this compound, taking into account the nature of its components.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves, and paper towels), should be collected in a clearly labeled, dedicated hazardous waste container.
-
P-Listed Waste Considerations: Due to the presence of the dinitrophenyl group, it is prudent to treat this waste stream with the same caution as P-listed hazardous wastes, which are acutely toxic.[1] This means ensuring the waste is segregated from other chemical waste streams.
-
Avoid Drying: Given the explosive nature of DNP when dry, it is crucial to ensure that any solid waste contaminated with this compound does not completely dry out.[1] If collecting solid waste, it is advisable to add a small amount of a compatible solvent (e.g., the solvent used in the experiment) to the waste container to keep the contents moist.
2. Chemical Inactivation (Optional, based on institutional policy):
Some institutions may have protocols for the chemical inactivation of certain waste streams prior to disposal. If this is the case, consult with your institution's Environmental Health and Safety (EHS) department for approved procedures for dinitrophenyl compounds. Do not attempt any chemical inactivation without explicit approval and a validated protocol.
3. Final Disposal:
-
Consult Institutional Guidelines: The final disposal of the collected waste must be in accordance with your institution's specific hazardous waste disposal procedures. Contact your EHS department to arrange for the pickup and disposal of the waste container.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Experimental Workflow for Disposal
To visualize the logical flow of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. This commitment to safety not only protects laboratory personnel but also upholds the integrity of the institution's research operations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mca-Ala-Pro-Lys(Dnp)-OH
For immediate reference, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Mca-Ala-Pro-Lys(Dnp)-OH. The following protocols are designed to ensure the safe handling, use, and disposal of this fluorescent peptide substrate, fostering a secure and efficient laboratory environment.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and maintain experimental integrity.[1] This guide outlines the necessary personal protective equipment (PPE), a step-by-step operational plan, and a comprehensive disposal plan.
Essential Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Glasses | With side shields |
| Body Protection | Laboratory Coat | Standard |
Operational Plan: From Receipt to Use
This section provides a procedural workflow for the safe handling of this compound from the moment it is received to its experimental application.
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry place.[1] Recommended storage temperatures are between 2-8°C.
-
For long-term storage, consult the manufacturer's specific recommendations, which may include storage at -20°C or -80°C to maintain stability.[2][3]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Use appropriate solvents as recommended by the supplier. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[4]
-
When dissolving, use calibrated equipment to ensure accurate concentrations.
3. Experimental Use:
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated work area.
-
Keep the container tightly closed when not in use to prevent contamination and degradation.
The following diagram illustrates the standard operational workflow for handling this compound:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with institutional and regulatory guidelines.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not pour down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be placed in a designated solid hazardous waste container.
2. Decontamination:
-
Work surfaces and non-disposable equipment should be decontaminated by scrubbing with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.[1]
3. Final Disposal:
-
All waste containers must be sealed and clearly labeled with the contents.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
The following diagram outlines the decision-making process for the disposal of materials related to this compound:
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
